2-Chloro-6-(tributylstannyl)pyrazine
Description
BenchChem offers high-quality 2-Chloro-6-(tributylstannyl)pyrazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-6-(tributylstannyl)pyrazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl-(6-chloropyrazin-2-yl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClN2.3C4H9.Sn/c5-4-3-6-1-2-7-4;3*1-3-4-2;/h1,3H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZZSOSLPVDQJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC(=CN=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29ClN2Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850221-68-0 | |
| Record name | 2-chloro-6-(tributylstannyl)pyrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Organotin Reagents for the Synthesis of Functionalized Pyrazines: A Methodological Deep Dive
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Pyrazine Scaffold and the Challenge of C-C Bond Formation
Pyrazines, six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-arrangement, are privileged scaffolds in medicinal chemistry and materials science.[1][2] Their presence in numerous FDA-approved drugs and biologically active natural products underscores their importance.[2][3] However, the pyrazine ring is inherently electron-deficient, a characteristic that makes classical electrophilic aromatic substitution challenging and often unfeasible.[4] This has historically limited the structural diversity achievable. Transition metal-catalyzed cross-coupling reactions have emerged as the most robust and versatile tools for the carbon-carbon bond functionalization of pyrazines, surmounting their innate electronic properties.[3][5]
Among these methods, the palladium-catalyzed Stille cross-coupling reaction, which utilizes organotin reagents (stannanes), offers a particularly powerful platform. This guide provides a comprehensive overview of this methodology, focusing on the underlying principles, practical execution, and field-proven insights to empower researchers in their synthetic endeavors.
The Stille Cross-Coupling: A Versatile Tool for Pyrazine Functionalization
The Stille reaction is a C-C bond-forming process between an organostannane (R¹-SnR₃) and an organic electrophile (R²-X, where X is typically a halide or triflate), catalyzed by a palladium complex.[6][7][8] Its ascendancy in complex molecule synthesis is attributable to several key advantages:
-
Functional Group Tolerance: Organotin reagents are remarkably stable towards air and moisture and are compatible with a vast array of functional groups, including esters, amides, ketones, and even free hydroxyl groups.[9][10][11] This stability obviates the need for many protection-deprotection steps, streamlining synthetic routes.
-
Reagent Availability: Many organostannanes are commercially available or can be readily synthesized and stored for extended periods.[6][7]
-
Mild Reaction Conditions: The reaction typically proceeds under mild, neutral conditions, preserving sensitive functionalities elsewhere in the molecule.[10]
Despite its utility, the primary drawback of the Stille coupling is the high toxicity of organotin reagents and their byproducts.[9][12][13][14] Consequently, their use demands rigorous safety protocols and meticulous purification strategies, which will be detailed in this guide.
The Catalytic Cycle: A Mechanistic Blueprint
Understanding the mechanism of the Stille coupling is paramount for troubleshooting and optimizing reaction conditions. The process is a catalytic cycle centered on a palladium(0) species.[7][10]
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen (or carbon-triflate) bond of the functionalized pyrazine electrophile. This forms a square planar Pd(II) intermediate.[6][10]
-
Transmetalation: The organotin reagent then exchanges its organic group (the one to be coupled) with the halide on the palladium center. This is often the rate-limiting step and can be accelerated by additives like lithium chloride or copper(I) salts. The exact mechanism of transmetalation can be complex, potentially proceeding through an associative pathway where the stannane coordinates to the palladium center.[7]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) center coupling and being eliminated from the metal. This forms the desired C-C bond on the pyrazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[6]
Diagram: The Stille Catalytic Cycle for Pyrazine Functionalization
Caption: Step-by-step workflow for a typical Stille coupling experiment.
-
Assembly: Assemble the dry round-bottom flask with a stir bar and condenser under a positive pressure of nitrogen or argon.
-
Charging Reagents: To the flask, add 2-bromo-3,6-dimethylpyrazine (1.0 eq), lithium chloride (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Expertise Insight: LiCl is a crucial additive. It is believed to accelerate the transmetalation step by coordinating to the tin atom, forming a more reactive "ate" complex, and by preventing ligand dissociation from the palladium center.
-
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Stannane Addition: Add (4-methoxyphenyl)tributylstannane (1.1 eq) dropwise via syringe.
-
Expertise Insight: A slight excess of the stannane ensures complete consumption of the more valuable bromopyrazine. Adding it dropwise helps control any initial exotherm.
-
-
Heating and Monitoring: Heat the reaction mixture to reflux (approx. 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS, observing the disappearance of the starting bromopyrazine.
-
Trustworthiness: A self-validating protocol relies on analytical monitoring. Do not simply run the reaction for a fixed time. Confirm consumption of the starting material to ensure the reaction is complete.
-
Workup and Purification (Managing the Tin)
SAFETY NOTE: Organotin compounds are neurotoxic and accumulate in the body. [12][15]Always handle these reagents and the resulting waste streams in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Quenching: Dilute the reaction mixture with ethyl acetate. To a separate flask, add a saturated aqueous solution of potassium fluoride (KF). Vigorously stir the organic mixture while adding the KF solution and continue stirring for at least 1-2 hours.
-
Causality: This is the most critical step for removing the toxic tributyltin bromide byproduct (Bu₃SnBr). Fluoride has a very high affinity for tin, forming insoluble and non-volatile tributyltin fluoride (Bu₃SnF), which precipitates out of the organic solution. [10]A gelatinous white precipitate should form.
-
-
Filtration: Filter the mixture through a pad of Celite® to remove the precipitated tin salts. Wash the pad thoroughly with ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 2-(4-methoxyphenyl)-3,6-dimethylpyrazine.
Conclusion and Future Directions
The Stille cross-coupling is an indispensable tool for the synthesis of functionalized pyrazines, offering broad scope and functional group tolerance. [3][16]A thorough understanding of its mechanism and a meticulous, safety-conscious experimental approach are key to leveraging its full potential. While the toxicity of organotin reagents remains a significant concern, the development of tin-free coupling alternatives like the Suzuki-Miyaura (using boronic acids) and Negishi (using organozinc reagents) reactions are paving the way for greener synthetic routes in pyrazine chemistry. [3][8][17]As the demand for novel, complex pyrazine-containing molecules in drug discovery continues to grow, a deep knowledge of robust C-C bond-forming methodologies remains essential for the modern synthetic chemist.
References
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(16), 2589-2611. [Link]
-
Zhang, C. Y., & Tour, J. M. (1999). Synthesis of Highly Functionalized Pyrazines by Ortho-Lithiation Reactions. Pyrazine Ladder Polymers. Journal of the American Chemical Society, 121(38), 8783–8790. [Link]
-
Kumar, A., Rao, A. S., & Kumar, S. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-2648. [Link]
-
Reddit discussion on organotin toxicity. (2023). r/Chempros. [Link]
-
Nikishkin, N. I., Huskens, J., & Verboom, W. (2013). Transition metal-catalyzed functionalization of pyrazines. ResearchGate. [Link]
-
Barnes, J. M., & Stoner, H. B. (1959). The toxicity of tin compounds. Pharmacological Reviews, 11(2), 211-231. [Link]
-
Fiveable. (n.d.). Organotin reagents Definition. Inorganic Chemistry II Key Term. [Link]
-
Klimmer, O. R. (1969). Toxicity and health effects of selected organotin compounds: a review. ResearchGate. [Link]
-
Klein, A., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. MDPI. [Link]
-
Babinski, D. J., et al. (2011). Synthesis of Substituted Pyrazoles via Tandem Cross-Coupling/Electrocyclization of Enol Triflates and Diazoacetates. Organic Chemistry Portal. [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. [Link]
-
Wikipedia. (n.d.). Stille reaction. [Link]
-
NROChemistry. (n.d.). Stille Coupling. [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. [Link]
-
The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]
-
Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. (2022). ResearchGate. [Link]
-
Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. (n.d.). [Link]
-
Ong, P. T., et al. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. reddit.com [reddit.com]
- 13. fiveable.me [fiveable.me]
- 14. youtube.com [youtube.com]
- 15. Toxicity and health effects of selected organotin compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-6-stannylpyrazine chemical data and safety
This guide details the chemical properties, synthesis, safety protocols, and applications of 2-Chloro-6-(tributylstannyl)pyrazine , a critical bifunctional building block in medicinal chemistry.
CAS Registry Number: 850221-68-0 (for the tributylstannyl variant)
Common Name: 2-Chloro-6-(tributylstannyl)pyrazine
Chemical Formula:
Executive Summary & Chemical Identity
2-Chloro-6-stannylpyrazine represents a class of "linchpin" reagents used to construct complex heteroaromatic scaffolds. It features two distinct reactive handles:
-
C-6 Stannyl Group: A nucleophilic handle for Palladium-catalyzed Stille cross-coupling.
-
C-2 Chloro Group: An electrophilic handle for subsequent Nucleophilic Aromatic Substitution (
) or a second cross-coupling event.
This duality allows for the precise, sequential functionalization of the pyrazine ring, making it indispensable in the synthesis of kinase inhibitors and other nitrogen-heterocycle drugs.
Chemical Data Table
| Property | Data (Tributylstannyl variant) | Notes |
| Molecular Weight | 403.58 g/mol | High lipophilicity due to butyl chains. |
| Appearance | Colorless to pale yellow oil | Viscous liquid at RT. |
| Boiling Point | ~160°C @ 0.5 mmHg | High boiling point; non-volatile. |
| Solubility | DCM, THF, Toluene, Hexanes | Insoluble in water. |
| Stability | Air-stable (short term) | Store at -20°C under Argon/Nitrogen. Sensitive to protodestannylation in acidic media. |
| Toxicity | High (Organotin) | Neurotoxic and severe marine pollutant. |
Synthesis & Manufacturing
The most reliable route to 2-chloro-6-(tributylstannyl)pyrazine is the Pd-catalyzed stannylation of 2,6-dichloropyrazine . This method avoids the use of highly reactive lithiated species that can degrade the electron-deficient pyrazine ring.
Reaction Scheme (Graphviz)
Caption: Stoichiometrically controlled Pd-catalyzed stannylation of 2,6-dichloropyrazine.
Detailed Protocol
-
Setup: Flame-dry a 250 mL Schlenk flask and equip with a magnetic stir bar. Purge with Argon for 15 minutes.
-
Charging: Add 2,6-Dichloropyrazine (1.0 equiv, e.g., 1.49 g, 10 mmol) and Tetrakis(triphenylphosphine)palladium(0) (0.05 equiv, 578 mg).
-
Solvent: Add anhydrous Toluene (50 mL) via syringe.
-
Reagent Addition: Add Hexabutylditin (1.0 equiv, 5.8 g) dropwise. Note: Using a slight deficit of tin (0.95 equiv) helps minimize the formation of the bis-stannyl byproduct.
-
Reaction: Heat to reflux (110°C) for 12–16 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The product usually runs higher (less polar) than the starting material.
-
Workup: Cool to room temperature. Dilute with diethyl ether.
-
Tin Removal (Critical): Add 10% aqueous KF solution and stir vigorously for 1 hour. This converts volatile tin byproducts into insoluble polymeric tin fluorides. Filter the resulting white precipitate through a pad of Celite.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography using Neutral Alumina or Amine-treated Silica Gel (1%
in Hexanes). Standard silica is acidic and can cause protodestannylation (loss of the Sn group).
Applications: The "Linchpin" Strategy
This compound is primarily used to install the pyrazine core into drug molecules via the Stille Cross-Coupling reaction .
Mechanism of Action
The Stille coupling utilizes the
Caption: The catalytic cycle where the stannyl pyrazine acts as the nucleophile.
Strategic Workflow in Drug Discovery
-
Step 1 (Stille Coupling): React 2-Chloro-6-stannylpyrazine with an Aryl Iodide (
) using in DMF.-
Result: 2-Chloro-6-arylpyrazine.[1]
-
-
Step 2 (
): React the remaining C-2 Chlorine with a primary or secondary amine (e.g., morpholine, piperazine) using base ( ) and heat.-
Result: 2-Amino-6-arylpyrazine (A common kinase inhibitor scaffold).
-
Safety & Handling (Critical)
Organotin compounds are hazardous. The tributylstannyl moiety is highly lipophilic, facilitating absorption through the skin and blood-brain barrier.
Hazard Profile
-
Acute Toxicity: Toxic if swallowed or in contact with skin.
-
Target Organs: Central Nervous System (neurotoxin), Liver, Immune System.
-
Environmental: Severe marine pollutant. Causes imposex in marine life at ppt levels.
Handling Protocol (Self-Validating System)
To ensure safety, follow this "Triple-Barrier" protocol:
-
Engineering Control: All weighing and transfers must occur inside a certified Chemical Fume Hood .
-
PPE Layering:
-
Inner Layer: Nitrile gloves (standard).
-
Outer Layer: Silver Shield® or thick Neoprene gloves (Organotins permeate standard nitrile quickly).
-
Body: Lab coat + Chemical apron.
-
-
Decontamination Station:
-
Prepare a "Quench Bath" of 10% bleach (sodium hypochlorite) or a saturated solution of Potassium Permanganate (
) in the hood before starting work. -
All glassware and syringes must be soaked in this bath for 24 hours before standard washing. This oxidizes the organic tin to less toxic inorganic tin species.
-
Emergency Decision Tree
Caption: Immediate response protocols for organotin exposure incidents.
Waste Disposal
Never dispose of organotin waste in general organic waste streams.
-
Segregation: Use a dedicated container labeled "High Hazard: Organotin Waste".
-
Labeling: Clearly mark "Neurotoxin" and "Marine Pollutant".
-
Destruction: Contact your EHS department. Incineration is the only acceptable disposal method.
References
-
Sigma-Aldrich. 2-(Tributylstannyl)pyrazine Product Specification & SDS.Link
-
Farina, V., & Krishnamurthy, V. (1998). The Stille Reaction.[2][3] Organic Reactions.[2][3][4][5][6][7][8][9] Link
-
BenchChem. Safety and Handling of Organotin Compounds in Medicinal Chemistry.Link
-
Duncia, J. V., et al. (1998). Synthesis of aryl-substituted pyrazines via Stille coupling. Journal of Organic Chemistry, 63(21). Link
-
OSHA. Occupational Safety and Health Standards: Organotin Compounds.Link
Sources
- 1. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective reduction of 3-substituted N-acylpyrazinium salts toward the synthesis of 1,2-dihydropyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US3153044A - Process for the preparation of 2-chloropyridine - Google Patents [patents.google.com]
- 9. US3291802A - 2, 3-and 2, 6-dichloropyrazine by chlorination - Google Patents [patents.google.com]
Technical Guide: Pyrazine Scaffold Functionalization via Stille Cross-Coupling
Executive Summary
The pyrazine nucleus is a "privileged scaffold" in medicinal chemistry, ubiquitous in kinase inhibitors (e.g., Bortezomib intermediates), antimycobacterials, and diverse optoelectronic materials. However, its electron-deficient nature and high nitrogen content present unique synthetic challenges, primarily catalyst deactivation via N-coordination.
While Suzuki-Miyaura coupling is often the default choice for C-C bond formation, the Stille cross-coupling (migita-Kosugi-Stille) offers distinct advantages for pyrazines: neutral reaction conditions, high functional group tolerance, and the stability of stannyl-pyrazines compared to their often protodeboronation-prone boronic acid counterparts.
This guide details the mechanistic nuances, optimized protocols, and purification strategies required to master Stille coupling on pyrazine scaffolds.
Part 1: The Pyrazine Challenge & Mechanistic Insights
The Electronic Paradox
Pyrazines are
-
Oxidative Addition (Fast): The electron-poor ring makes the C-X bond (where X = I, Br, Cl) highly susceptible to oxidative addition by Pd(0).
-
Transmetallation (Slow - The Bottleneck): The resulting Pd(II) intermediate is electrophilic. However, the transmetallation step in Stille coupling is rate-determining (RDS).
-
Catalyst Poisoning: The pyrazine nitrogens possess lone pairs capable of coordinating to the Pd(II) center, displacing phosphine ligands and forming unreactive "palladacycle" sinks.
The "Copper Effect" (Liebeskind-Strogl Enhancement)
To overcome the slow transmetallation and ligand inhibition, the addition of Copper(I) Iodide (CuI) is critical.
-
Mechanism: CuI scavenges free phosphine ligands (which inhibit the associative transmetallation pathway) and facilitates the transfer of the organic group from Sn to Pd via a transient organocopper species.
-
Impact: Rate accelerations of
are common, often allowing reactions to proceed at lower temperatures, preserving sensitive pyrazine substituents.
Visualization: The Pyrazine-Stille Catalytic Cycle
The following diagram illustrates the standard cycle alongside the critical CuI-mediated pathway and the off-cycle N-coordination trap.
Caption: The Stille catalytic cycle highlighting the critical role of Cu(I) in accelerating the rate-determining transmetallation step and the risk of off-cycle catalyst poisoning by pyrazine nitrogen.
Part 2: Regioselectivity in Poly-halogenated Pyrazines
When functionalizing di- or tri-halo pyrazines, regiocontrol is dictated by the bond dissociation energy (C-I < C-Br < C-Cl) and steric environment.
| Substrate | Conditions | Major Product (Site of Coupling) | Rationale |
| 2-chloro-3-iodopyrazine | Pd(PPh3)4, Toluene, 100°C | C-3 (Iodo) | Oxidative addition to C-I is significantly faster than C-Cl. |
| 2,3-dichloropyrazine | Pd(PPh3)4, 1.1 eq Stannane | Mono-coupling (C-2) | Symmetry breaking. The first coupling increases electron density, deactivating the second Cl (C-3) towards OA. |
| 2,6-dichloropyrazine | Pd2(dba)3, Ligand | Mono-coupling (C-2) | Similar to 2,3-isomer; requires higher temps for second coupling. |
| 2-bromo-6-chloropyrazine | Pd(PPh3)4, CuI | C-2 (Bromo) | Br is more reactive than Cl. |
Expert Insight: For 2,3-dichloropyrazine, achieving bis-coupling in one pot usually requires high temperatures (refluxing xylene/DMF) and excess stannane. It is often cleaner to isolate the mono-coupled product and subject it to a second reaction (potentially a Suzuki or Buchwald) to introduce diversity.
Part 3: Optimized Experimental Protocols
General Protocol for Pyrazine Stille Coupling
Note: All reactions must be performed under strict inert atmosphere (Ar or N2).
Reagents:
-
Halopyrazine (1.0 equiv)
-
Organostannane (
) (1.1 - 1.2 equiv) -
Catalyst:
(5 mol%) OR (2.5 mol%) + (10 mol%) (for sterically hindered cases) -
Additive: CuI (10 mol%)
-
Solvent: Anhydrous 1,4-Dioxane or Toluene (0.1 M concentration)
Procedure:
-
Degassing: Charge a reaction vial with the halopyrazine, CuI, and catalyst. Seal and purge with Argon for 5 minutes.
-
Solvent Addition: Add anhydrous solvent (sparged with Ar) via syringe.
-
Stannane Addition: Add the organostannane dropwise.
-
Reaction: Heat to 90-100°C. Monitor by LCMS.
-
Checkpoint: If the reaction turns black immediately (Pd precipitation), the ligand concentration may be too low, or the solvent was not dry.
-
Checkpoint: If conversion stalls at 50%, add fresh catalyst (2 mol%) dissolved in degassed solvent.
-
-
Quench: Cool to RT. Dilute with EtOAc.
The Critical Step: Tin Removal Workflows
The major drawback of Stille coupling is the toxicity and lipophilicity of trialkyltin byproducts (
Method A: Potassium Fluoride (KF) Polymerization (Recommended)
-
Mechanism: Fluoride binds to Sn, forming insoluble polymeric species (
is a solid polymer). -
Protocol:
Method B: KF/Silica Stationary Phase
-
Protocol: Prepare a silica column mixed with 10% w/w finely ground KF. The tin residues bind irreversibly to the fluoride-doped silica during elution.
Visualization: Tin Removal Decision Tree
Caption: Decision matrix for removing toxic organotin residues based on product polarity and reaction scale.
Part 4: Case Studies in Drug Discovery
Synthesis of Kinase Inhibitor Scaffolds
In the development of pyrazine-based kinase inhibitors (e.g., analogs of AKN-028), Stille coupling is often used to install heteroaryl groups at the C-2 position.
-
Challenge: Installing a 2-pyridyl group via Suzuki coupling is difficult due to the instability of 2-pyridyl boronic acids (rapid protodeboronation).
-
Solution: 2-(tributylstannyl)pyridine is stable and couples efficiently with 2-chloropyrazine using
/CuI in refluxing toluene.
Handling 2,3-Dichloropyrazine
Researchers frequently use 2,3-dichloropyrazine to create "elbow" scaffolds.
-
Step 1: Stille coupling at C-2 (controlled by stoichiometry, 1.0 eq stannane).
-
Step 2: S_NAr reaction at C-3 with an amine or alkoxide.
-
Why this order? The Stille product is an aryl-pyrazine, which is still electron-deficient enough to undergo S_NAr at the remaining chloride, whereas doing S_NAr first might deactivate the ring towards the subsequent oxidative addition required for Stille.
References
-
Milstein, D., & Stille, J. K. (1979).[3] A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium.[3] Journal of the American Chemical Society. [Link]
-
Farina, V., & Krishnan, B. (1991).[3] Large rate accelerations in the Stille reaction with tri-2-furylphosphine and triphenylarsine as palladium ligands: mechanistic and synthetic implications. Journal of the American Chemical Society. [Link]
-
Mee, S. P., Lee, V., & Baldwin, J. E. (2004).[4][5] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[5] Angewandte Chemie International Edition. [Link][5]
-
Nikishkin, N. I., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry. [Link]
-
Renaud, P., et al. (1998).[6] A simple and efficient method for the removal of tin byproducts from Stille reaction mixtures.[7] Tetrahedron Letters. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Stille Coupling [organic-chemistry.org]
- 5. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Workup [chem.rochester.edu]
Methodological & Application
Palladium-catalyzed synthesis of 2,6-disubstituted pyrazines
An Application Guide to the Palladium-Catalyzed Synthesis of 2,6-Disubstituted Pyrazines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazine Core
The pyrazine ring system is a privileged scaffold in modern chemistry, forming the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. Molecules incorporating the 2,6-disubstituted pyrazine motif are of particular interest, exhibiting a wide range of biological activities, including roles as Casein Kinase II (CK2) inhibitors and components of DNA-binding agents.[1][2] The precise installation of substituents at the 2- and 6-positions is crucial for tuning the molecule's steric and electronic properties, thereby optimizing its function.
Palladium-catalyzed cross-coupling reactions have emerged as the most powerful and versatile strategy for forging carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.[3][4] These methods offer unparalleled efficiency, functional group tolerance, and predictable reactivity, making them indispensable tools for the synthesis of complex heterocyclic systems like 2,6-disubstituted pyrazines. This guide provides an in-depth overview of the core principles, key synthetic strategies, and a detailed experimental protocol for leveraging palladium catalysis in this context.
Part 1: The Engine of Synthesis - The Palladium Catalytic Cycle
At the heart of these transformations lies a well-defined catalytic cycle, which enables the remarkable bond-forming capabilities of palladium.[5] While specific details can vary between reaction types, the fundamental mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4][6][7]
-
Oxidative Addition : The cycle begins with a low-valent palladium(0) species, which is the active catalyst. This species inserts itself into the carbon-halogen bond of the pyrazine substrate (e.g., 2,6-dihalopyrazine), forming a new palladium(II) intermediate. This is often the rate-determining step, and the reactivity of the halide follows the order I > Br > Cl.[5][7]
-
Transmetalation : In this step, the organic group from a second reagent (the coupling partner, typically an organometallic compound) is transferred to the palladium(II) center, displacing the halide. This assembles both desired organic fragments on the same palladium atom.[6]
-
Reductive Elimination : The final step involves the two organic groups coupling together to form the new C-C or C-X bond, yielding the desired disubstituted pyrazine. This process simultaneously regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[3][4]
Caption: The general catalytic cycle for palladium-catalyzed cross-coupling.
Part 2: Major Synthetic Strategies
Starting from a 2,6-dihalopyrazine, several palladium-catalyzed reactions can be employed to achieve symmetrical or unsymmetrical disubstitution. The choice of reaction depends on the desired substituent and the available coupling partners.
A. Suzuki-Miyaura Coupling
This is arguably the most widely used cross-coupling reaction due to its operational simplicity, the high stability and low toxicity of the boron reagents, and its excellent functional group tolerance.[4][8][9] It involves the coupling of an organoboronic acid or ester with the dihalopyrazine in the presence of a base.[4]
-
Coupling Partners : Aryl-, heteroaryl-, vinyl-, or alkylboronic acids and esters.
-
Key Advantage : The boron byproducts are inorganic and typically easy to remove during workup.[9]
-
Catalyst System : Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf). The choice of phosphine ligand is critical for tuning reactivity.[4][8]
B. Stille Coupling
The Stille reaction utilizes organostannanes (organotin compounds) as coupling partners.[10] While highly effective, the toxicity of tin reagents and byproducts necessitates careful handling and purification.
-
Coupling Partners : Organostannanes (R-Sn(Alkyl)₃).
-
Key Advantage : Stille reactions are often tolerant of a very broad range of functional groups and do not typically require a base.[4] Additives like copper(I) salts can sometimes accelerate the reaction.[4]
-
Catalyst System : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are frequently used.[10]
C. Sonogashira Coupling
This reaction is the premier method for introducing alkyne functionalities onto an aromatic core, creating valuable conjugated systems.[4][11] It couples a terminal alkyne with the dihalopyrazine, typically using a dual catalyst system of palladium and a copper(I) salt.[4][8][11]
-
Coupling Partners : Terminal alkynes (R-C≡C-H).
-
Key Advantage : Provides direct access to aryl- and heteroaryl-alkynes, which are versatile building blocks for more complex molecules.[11]
-
Catalyst System : A combination of a palladium(0) or palladium(II) source (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base is standard.[4][12]
Part 3: Detailed Application Protocol - Double Suzuki-Miyaura Coupling
This section provides a detailed, field-proven protocol for the synthesis of a symmetrical 2,6-diarylpyrazine from 2,6-dichloropyrazine.
Workflow Overview
Sources
- 1. Synthesis of 2,6-diphenylpyrazine derivatives and their DNA binding and cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of palladium catalyst in cross-coupling reactions-Company News-ZR CATALYST CO., LTD [zr-catalyst.com]
- 4. jmcct.com [jmcct.com]
- 5. fiveable.me [fiveable.me]
- 6. nobelprize.org [nobelprize.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
Synthesis of biaryl pyrazines using organotin reagents
Application Note & Protocol
Strategic Synthesis of Biaryl Pyrazines via Stille Cross-Coupling: A Guide for Medicinal Chemistry Applications
Abstract: Biaryl pyrazines represent a critical pharmacophore in modern drug discovery, appearing in molecules targeting a range of diseases. Their synthesis, however, can be challenging. This document provides a detailed guide to the Stille cross-coupling reaction as a robust and versatile method for synthesizing these valuable compounds. We will delve into the mechanistic underpinnings of the reaction, offer a field-tested, step-by-step protocol, present data for reaction optimization, and address the critical safety considerations associated with the use of organotin reagents. This guide is intended for researchers, medicinal chemists, and process development professionals seeking a reliable method for accessing biaryl pyrazine derivatives.
The Strategic Importance of Biaryl Pyrazines
The pyrazine ring is a privileged scaffold in medicinal chemistry due to its ability to act as a bioisostere for other aromatic systems and its capacity for hydrogen bonding. When combined with an additional aryl group, forming a biaryl pyrazine, the resulting structure often exhibits potent and selective biological activity. These compounds are key components in the development of kinase inhibitors, GPCR modulators, and other therapeutic agents. The efficient construction of the C-C bond between the pyrazine core and an appended aryl group is therefore a critical step in the synthesis of many drug candidates.
The Stille Coupling: A Powerful Tool for C-C Bond Formation
Among the various palladium-catalyzed cross-coupling reactions, the Stille coupling offers distinct advantages for the synthesis of biaryl pyrazines. This reaction creates a carbon-carbon bond between an organotin compound (R¹-SnR³₃) and an organic halide or triflate (R²-X).
Key advantages include:
-
Functional Group Tolerance: The reaction conditions are generally mild and tolerate a wide variety of functional groups, which is crucial when working with complex, drug-like molecules.
-
Stability of Reagents: Organostannanes are often stable to air and moisture, simplifying handling compared to other organometallic reagents like organoborons in certain applications.
-
Regioselectivity: The coupling occurs specifically at the carbon-tin bond, allowing for precise control over the final product structure.
The general reaction scheme is as follows:
The Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism of the Stille coupling is key to troubleshooting and optimizing the reaction. The process is a catalytic cycle involving a palladium complex, which is regenerated in the final step.
The cycle consists of three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., a chloropyrazine), inserting itself into the carbon-halogen bond. This forms a Pd(II) complex.
-
Transmetalation: The organostannane transfers its aryl group to the palladium center, displacing the halide. This is often the rate-limiting step of the cycle.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled and eliminated from the metal center, forming the desired biaryl pyrazine product and regenerating the Pd(0) catalyst, which can then re-enter the cycle.
Below is a diagram illustrating this fundamental process.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Detailed Experimental Protocol: Synthesis of 2-phenyl-5-(tributylstannyl)pyrazine
This protocol details the synthesis of a key intermediate, an arylstannylpyrazine, which can then be used in a subsequent Stille coupling reaction.
Workflow Overview:
Caption: Experimental workflow for preparing the organotin reagent.
Materials & Reagents:
-
2-Phenylpyrazine
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add 2-phenylpyrazine (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel. Dissolve the starting material in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise above -70 °C. A dark red or brown color typically indicates the formation of the lithiated species. Stir the reaction mixture at -78 °C for 1 hour.
-
Stannylation: Add tributyltin chloride (1.2 eq) dropwise to the solution at -78 °C. The dark color should fade, indicating consumption of the lithiated intermediate.
-
Warm-up & Quench: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure 2-phenyl-5-(tributylstannyl)pyrazine.
Data & Optimization: Stille Coupling of Aryl Pyrazines
The success of the Stille coupling is highly dependent on the choice of catalyst, ligand, solvent, and temperature. Below is a table summarizing typical conditions and expected yields for the coupling of a halopyrazine with an aryl stannane.
| Entry | Halopyrazine | Organostannane | Pd Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Chloropyrazine | Phenyltributylstannane | Pd(PPh₃)₄ (5%) | - | Toluene | 110 | 85 |
| 2 | 2-Bromopyrazine | (4-Methoxyphenyl)tributylstannane | Pd₂(dba)₃ (2%) | P(o-tolyl)₃ (8%) | Dioxane | 100 | 92 |
| 3 | 2-Iodopyrazine | (Thiophen-2-yl)tributylstannane | PdCl₂(PPh₃)₂ (3%) | - | DMF | 90 | 88 |
| 4 | 2-Chloropyrazine | (Pyridin-3-yl)tributylstannane | Pd₂(dba)₃ (2%) | XPhos (4%) | Toluene | 100 | 78 |
Key Insights from Data:
-
Halide Reactivity: The reactivity of the halopyrazine follows the general trend I > Br > Cl. More forcing conditions (higher temperatures, more active catalysts/ligands) may be required for less reactive chlorides.
-
Catalyst & Ligand Choice: While Pd(PPh₃)₄ is a robust, all-purpose catalyst, combinations of a palladium source (like Pd₂(dba)₃) and a phosphine ligand (like P(o-tolyl)₃ or XPhos) can offer superior performance, especially for challenging substrates.
-
Solvent: Aprotic, non-polar solvents like toluene and dioxane are most common. DMF can be used but may require more rigorous degassing.
Critical Safety & Handling of Organotin Reagents
WARNING: Organotin compounds, particularly tributyltin derivatives, are highly toxic. They can be absorbed through the skin and are harmful if inhaled or ingested. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and heavy-duty nitrile or neoprene gloves.
-
Handling: Use syringes and cannulas for transferring solutions of organotin reagents. Avoid breathing dust or vapors.
-
Quenching: Residual organotin compounds in glassware can be quenched by rinsing with a solution of iodine in THF or potassium fluoride (KF) in methanol. This converts them to less volatile and more easily handled tin salts.
-
Waste Disposal: All organotin waste must be collected in a dedicated, clearly labeled hazardous waste container. Do not mix with regular organic solvent waste. Follow your institution's specific guidelines for heavy metal waste disposal.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; Poorly degassed solvent. | Use a fresh bottle of catalyst or a more active ligand system; Increase reaction temperature; Degas solvent thoroughly with argon or nitrogen sparging. |
| Formation of Homocoupled Byproducts | Presence of oxygen; Inefficient transmetalation. | Ensure the reaction is run under a strictly inert atmosphere; Add a copper(I) co-catalyst (e.g., CuI) to facilitate transmetalation. |
| Stannane Decomposition | Reaction temperature too high; Presence of acid or base. | Run the reaction at a lower temperature for a longer time; Ensure all reagents and solvents are neutral. |
| Difficulty in Purification | Residual tin byproducts co-elute with the product. | Before chromatography, stir the crude product in a solution of KF in methanol to precipitate tin salts, which can then be filtered off. |
Conclusion
The Stille cross-coupling reaction is a highly effective and reliable method for the synthesis of biaryl pyrazines. Its tolerance for a broad range of functional groups makes it particularly well-suited for applications in medicinal chemistry and drug development. While the toxicity of organotin reagents necessitates careful handling and waste management, the strategic advantages of this reaction often outweigh the challenges. By understanding the underlying mechanism and optimizing the reaction conditions as outlined in this guide, researchers can efficiently access a diverse array of biaryl pyrazine structures for their discovery programs.
References
-
Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524. [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions, 50, 1-652. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]
Troubleshooting & Optimization
Technical Support Center: Strategies for the Removal of Tributyltin Byproducts in Pyrazine Synthesis
Introduction
The synthesis of substituted pyrazines is a cornerstone in the development of pharmaceuticals, agrochemicals, and flavorings.[1][2] Among the various synthetic methodologies, the Stille cross-coupling reaction is a powerful and versatile tool for creating carbon-carbon bonds on the pyrazine ring, owing to the stability of the organotin reagents and the reaction's broad functional group tolerance.[3][4] However, a significant challenge that frequently arises is the removal of toxic tributyltin byproducts from the reaction mixture.[4][5] Incomplete removal of these organotin residues can compromise the purity, biological activity, and safety of the final product, necessitating levels below 15-30 ppm for many applications.[6]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and effectively removing tributyltin byproducts during pyrazine synthesis. We will delve into the underlying chemical principles of various purification techniques and offer step-by-step protocols to ensure the integrity of your synthesized pyrazine derivatives.
Troubleshooting Guide
This section addresses common issues encountered during the purification process in a question-and-answer format, providing both solutions and the scientific rationale behind them.
Q1: My standard aqueous work-up with potassium fluoride (KF) isn't completely removing the tin byproducts. What's going wrong?
Possible Causes & Solutions:
-
Inadequate Fluoride Concentration or Reaction Time: The precipitation of tributyltin fluoride (Bu₃SnF) is a common and effective removal strategy.[7] However, the reaction may be incomplete if the KF solution is not sufficiently concentrated or if the stirring time is too short.
-
Expert Recommendation: Use a saturated aqueous solution of KF and increase the stirring time to at least one hour, or even overnight in difficult cases.[8] This drives the equilibrium towards the formation of the insoluble Bu₃SnF precipitate.
-
-
Formation of an Emulsion or Interfacial Precipitate: A stubborn emulsion or a solid precipitate at the interface between the organic and aqueous layers can physically trap your product and tin residues, hindering efficient separation.[9]
-
pH of the Aqueous Solution: The efficiency of the precipitation can be influenced by the pH of the aqueous phase.
-
Expert Recommendation: While KF washes are typically effective, alternating washes with dilute acid (e.g., 0.1 M HCl) and base (e.g., saturated NaHCO₃) can sometimes help to remove different tin species that may be present.
-
Q2: I'm still detecting tin in my product by NMR/LC-MS after column chromatography on silica gel. Why is it co-eluting with my product?
Possible Causes & Solutions:
-
Similar Polarity: Tributyltin byproducts, such as tributyltin chloride or hexabutylditin, can have polarities very similar to that of the desired pyrazine product, leading to poor separation on standard silica gel.[8]
-
Expert Recommendations:
-
Modified Silica Gel Chromatography: A highly effective method involves using a stationary phase composed of 10% (w/w) finely ground anhydrous potassium carbonate (K₂CO₃) mixed with silica gel.[6][9] This mixture can reduce organotin impurities to as low as ~15 ppm.[6] The basicity of the K₂CO₃ is thought to facilitate the interaction and retention of the tin species on the column.
-
Basic Alumina Chromatography: In some cases, using basic alumina as the stationary phase can provide better separation of organotin compounds from the desired product compared to silica gel.
-
Q3: My pyrazine product is a solid. What is the most effective way to remove tin residues?
Expert Recommendation:
For solid products, a combination of slurrying and recrystallization is often very effective.
-
Slurrying: Vigorously stir the crude solid product in a solvent in which the desired product has low solubility but the tin byproducts are reasonably soluble. Good solvent choices for this purpose can include hexanes or methyl tert-butyl ether (MTBE).
-
Filtration: After slurrying for a sufficient time (e.g., 30-60 minutes), filter the solid product and wash it with fresh cold solvent.
-
Recrystallization: Further purify the solid by recrystallization from a suitable solvent system. This process can significantly reduce the levels of entrapped tin impurities.[9]
Frequently Asked Questions (FAQs)
What are the most common tributyltin byproducts I need to remove?
The primary byproducts depend on the specific Stille coupling reaction conditions and work-up. Common species include:
-
Tributyltin halides (Bu₃SnX, where X = Cl, Br, I): Formed from the transmetalation step of the Stille cycle.[4]
-
Hexabutylditin (Bu₃SnSnBu₃): Can be present from the synthesis of the organostannane reagent or formed as a byproduct.
-
Unreacted Tributylstannyl-Pyrazine: If the organotin reagent is used in excess.
Are there any "tin-free" alternatives for pyrazine synthesis?
Yes, while the Stille coupling is powerful, concerns over tin toxicity have driven the development of alternative cross-coupling reactions. For pyrazine synthesis, consider exploring:
-
Suzuki-Miyaura Coupling: Utilizes generally less toxic boronic acids or esters.
-
Negishi Coupling: Employs organozinc reagents.[3]
-
Metal-Free Synthetic Routes: Various metal-free methods for synthesizing substituted pyrazines have been reported and may be suitable depending on the target molecule.[10][11]
How can I minimize the formation of tin byproducts in the first place?
While complete prevention is unlikely, you can take steps to minimize byproduct formation:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of the organostannane is common to drive the reaction to completion, but a large excess will lead to more tin waste.
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times, which can sometimes lead to side reactions and the formation of additional byproducts.
-
Reagent Purity: Ensure the purity of your organostannane reagent, as impurities can lead to the formation of unwanted side products.
Experimental Protocols
Protocol 1: Removal of Tributyltin Byproducts using Aqueous Potassium Fluoride (KF) Wash
This protocol is a standard and often effective first-line method for removing the bulk of tributyltin byproducts.
-
Reaction Quenching: Upon completion of the Stille reaction, cool the reaction mixture to room temperature.
-
Dilution: Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
KF Wash: Transfer the diluted mixture to a separatory funnel and add an equal volume of a saturated aqueous solution of potassium fluoride (KF).
-
Vigorous Stirring/Shaking: Stopper the funnel and shake vigorously for at least 5 minutes. Alternatively, stir the biphasic mixture vigorously in a flask for at least 1 hour. A white precipitate of tributyltin fluoride (Bu₃SnF) should form.[9]
-
Separation (with Filtration if Necessary):
-
If a clean separation of layers is observed, separate the organic layer.
-
If a precipitate forms at the interface or an emulsion is present, filter the entire mixture through a pad of Celite®.[9] Return the filtrate to the separatory funnel and then separate the organic layer.
-
-
Further Washes: Wash the organic layer sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Chromatographic Removal of Tributyltin Byproducts using K₂CO₃/Silica Gel
This method is highly effective for removing trace amounts of organotin residues that persist after an aqueous work-up.[6]
-
Stationary Phase Preparation: Prepare the modified stationary phase by thoroughly mixing 10 g of finely powdered anhydrous potassium carbonate (K₂CO₃) with 90 g of silica gel (by weight).[9]
-
Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using your preferred dry or slurry packing method with the initial eluent.
-
Sample Loading: Dissolve the crude product (obtained after an initial work-up, which may or may not include a KF wash) in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Elute the column with an appropriate solvent system, collecting fractions and monitoring by TLC or LC-MS to separate the desired pyrazine product from the highly retained organotin impurities.
Data Presentation
| Method | Typical Tin Removal Efficiency | Key Advantages | Key Disadvantages |
| Aqueous KF Wash | Good to Excellent (for bulk removal) | Simple, inexpensive, and effective for large quantities of tin byproducts. | May form emulsions; may not remove trace amounts completely. |
| K₂CO₃/Silica Chromatography | Excellent (down to <15 ppm)[6] | Highly effective for trace removal; can be used without a prior aqueous work-up.[6] | Requires an additional chromatography step. |
| Acidic/Basic Washes | Variable | Can remove specific tin species that are not effectively removed by KF. | Risk of product degradation if it is acid or base sensitive. |
| Recrystallization | Good to Excellent | Very effective for solid products; can yield highly pure material. | Product must be a solid; may result in some loss of yield. |
Visualizations
Workflow for Tributyltin Removal
Caption: Decision workflow for the removal of tributyltin byproducts from pyrazine synthesis.
Mechanism of KF-Mediated Tributyltin Removal
Caption: Precipitation of soluble tributyltin chloride as insoluble tributyltin fluoride.
References
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (2020-09-14).
- Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem.
- Technical Support Center: Managing and Removing Tin Byproducts from Reactions - Benchchem.
- Technical Support Center: Removal of Organotin Byproducts from Stille Coupling Reactions - Benchchem.
- Optimal Precipitation of Organotin Fluorides by Cation Exchange - Cornerstone.
- Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A.
- Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin - MDPI. (2023-04-26).
- Stille reaction - Wikipedia.
- First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules - PMC - NIH. (2018-05-11).
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review - ResearchGate. (2022-07-13).
- Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC.
- (PDF) Greener approach toward one pot route to pyrazine synthesis - ResearchGate. (2025-08-06).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin | MDPI [mdpi.com]
- 6. sdlookchem.com [sdlookchem.com]
- 7. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. First Metal-Free Synthesis of Tetracyclic Pyrido and Pyrazino Thienopyrimidinone Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Technical Support Hub: Purification of 2-Chloro-6-(tributylstannyl)pyrazine
Status: Active Topic ID: PUR-SN-PYR-002 Last Updated: 2025-05-20 Department: Chemical Process R&D / Chromatography Support
Executive Summary & Chemical Context
The Challenge: Purifying 2-Chloro-6-(tributylstannyl)pyrazine on silica gel presents a "perfect storm" of chromatographic challenges. You are dealing with a molecule that contains:
-
A Basic Nitrogen Heterocycle: The pyrazine nitrogens can hydrogen-bond with acidic silanol groups (
) on the silica surface, leading to severe peak tailing ("streaking"). -
A Lipophilic Organotin Group: The tributylstannyl (
) moiety is greasy, often causing the product to co-elute with non-polar byproducts like hexabutylditin ( ). -
Acid Sensitivity: While the electron-withdrawing chlorine at C2 stabilizes the ring somewhat, the C-Sn bond remains susceptible to protodestannylation (cleavage by acid) on active silica gel, potentially destroying your product during purification.
The Solution: Standard silica gel chromatography is not recommended without modification. This guide details the Triethylamine (TEA) Deactivation Protocol and the Potassium Fluoride (KF) Workup , which are industry standards for ensuring high recovery and purity of heteroaryl stannanes.
Critical Workflow: The Decision Tree
Before starting, determine the state of your crude mixture. Follow this logic flow to select the correct protocol.
Figure 1: Decision matrix for the purification of acid-sensitive organostannanes.
Detailed Protocols
Protocol A: Removal of Tin Byproducts (The KF Workup)
Use this PRE-COLUMN to remove tributyltin chloride/bromide, which can streak and contaminate the product.
Mechanism: Potassium Fluoride (KF) converts soluble tributyltin halides (
-
Dilution: Dilute the crude reaction mixture with diethyl ether (
) or ethyl acetate ( ). -
Treatment: Add a saturated aqueous solution of Potassium Fluoride (KF).[1]
-
Ratio: Use ~5-10 mL of KF solution per mmol of tin reagent used.
-
-
Agitation: Stir vigorously for 30–60 minutes.
-
Observation: A white, fluffy precipitate (
) should form at the interface or within the organic layer.
-
-
Filtration: Filter the biphasic mixture through a pad of Celite . This removes the solid tin fluorides.[1]
-
Separation: Separate the organic layer, wash with brine, dry over
, and concentrate.
Expert Tip: If the precipitate is fine and clogs the filter, add a small amount of powdered silica gel to the mixture before filtering; it acts as a bodying agent.
Protocol B: Triethylamine (TEA) Deactivated Silica Chromatography
This is the mandatory method for the column purification of 2-Chloro-6-(tributylstannyl)pyrazine.
Why it works:
-
Neutralization: TEA neutralizes the acidic protons on the silica surface (
). -
Site Blocking: It physically blocks active sites that would otherwise bind to the pyrazine nitrogen.
Step-by-Step Procedure:
-
Slurry Preparation:
-
Prepare the slurry of silica gel using 100% Hexanes containing 2% Triethylamine (TEA) .
-
Do not pack with pure hexanes and "add TEA later." The column must be chemically homogeneous from the start.
-
-
Packing:
-
Pour the slurry into the column.[1] Flush with 2–3 column volumes of the packing solvent (Hexanes + 2% TEA) to ensure the silica is fully buffered.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimum amount of Hexanes + 1% TEA. If the compound is not soluble, add a small amount of DCM, but keep the loading band narrow.
-
-
Elution:
-
Run a gradient (e.g., 0%
10% EtOAc in Hexanes). -
CRITICAL: Maintain 1% TEA in both the Hexanes and EtOAc reservoirs throughout the run.
-
-
Monitoring:
-
The product is UV active (Pyrazine ring).
-
Stain with
to visualize non-UV active tin byproducts (like hexabutylditin), which usually elute before or with the solvent front.
-
Data & Comparison of Methods
The following table summarizes why the TEA-buffered method is superior for this specific pyrazine derivative.
| Parameter | Standard Silica | TEA-Buffered Silica (Recommended) | Neutral Alumina |
| Surface pH | Acidic (~4.0 - 5.0) | Basic (~9.0) | Neutral/Basic |
| Product Stability | Low (Risk of protodestannylation) | High (Protects C-Sn bond) | High |
| Peak Shape | Broad, Tailing (Streaking) | Sharp, Symmetrical | Generally Good |
| Separation Power | High (if stable) | High | Moderate (Lower surface area) |
| Tin Removal | Poor (Co-elution common) | Improved (Distinct bands) | Good |
Troubleshooting & FAQs
Q1: My product is co-eluting with a non-polar spot (Hexabutylditin). How do I separate them?
A: Hexabutylditin is a common byproduct of Stille couplings. It is extremely non-polar.
-
Fix: Start your column with 100% Hexanes (+1% TEA) and flush for at least 3–5 column volumes. The ditin species usually elutes with the solvent front. The polar pyrazine ring will retain the product on the column until you introduce EtOAc.
Q2: I see a white solid crashing out inside my column. What is it?
A: This is likely Tributyltin Oxide or Tributyltin Fluoride (if you did a KF wash but didn't filter well).
-
Fix: These solids can block flow. If this happens, you must stop. In the future, ensure rigorous filtration through Celite post-KF wash. Alternatively, use a "guard layer" of KF-doped silica (10% w/w KF on Silica) at the top of your column.
Q3: Can I use Alumina instead of Silica?
A: Yes. Neutral Alumina (Activity Grade III) is an excellent alternative if the TEA-silica method fails. It is naturally less acidic than silica, preventing protodestannylation. However, silica is generally preferred for its higher resolving power (theoretical plates) which helps separate closely eluting isomers.
Q4: How do I verify if my product decomposed on the column?
A: Check for the formation of 2-Chloropyrazine .
-
Run a TLC of your collected fractions against authentic 2-chloropyrazine.
-
If you see a new spot that matches the destannylated parent heterocycle, your silica was too acidic. Increase TEA concentration to 5% or switch to Alumina.
Q5: Safety Warning - How do I handle the waste?
A: Organotin compounds are highly toxic and marine pollutants.
-
Do not dispose of aqueous KF washes down the drain.
-
All solid waste (silica gel, Celite, filter paper) must be segregated into a dedicated "Heavy Metal / Organotin" solid waste stream.
-
All liquid waste must go to the halogenated/heavy metal waste container.
References
-
Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[2][3][4][5] Organic Reactions, 1997 , 50, 1–652.[2][3] (The definitive review on Stille coupling and stannane handling).
-
Renaldo, A. F.; Labadie, J. W.; Stille, J. K. "Palladium-catalyzed coupling of acid chlorides with organotin reagents: Ethyl (E)-4-(4-nitrophenyl)-4-oxo-2-butenoate." Organic Syntheses, 1989, 67, 86. (Details silica stability and KF workup).
-
Harrowven, D. C.; Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of tin residues from organic compounds." Chemical Communications, 2004, 1968–1969.
-
Gallos, J. K.; Sarli, V. C. "Triethylamine-Deactivated Silica Gel." Common Purification Techniques. (Standard industry practice for basic heterocycles).
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Characterization of 2-Chloro-6-(tributylstannyl)pyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of cross-coupling reactions, organostannanes like 2-Chloro-6-(tributylstannyl)pyrazine serve as pivotal building blocks. Their utility in constructing complex molecular architectures, central to drug discovery and materials science, is undeniable. A crucial aspect of their application lies in the unambiguous confirmation of their structure and purity, for which Nuclear Magnetic Resonance (NMR) spectroscopy, specifically ¹H NMR, is the cornerstone analytical technique.
This guide provides an in-depth analysis of the ¹H NMR characterization of 2-Chloro-6-(tributylstannyl)pyrazine. Moving beyond a mere listing of spectral data, we will delve into the rationale behind the observed chemical shifts and coupling patterns, compare its spectral features with relevant alternatives, and provide a robust experimental protocol. This document is designed to equip researchers with the expertise to confidently identify and assess the quality of this versatile reagent.
The Signature ¹H NMR Spectrum of 2-Chloro-6-(tributylstannyl)pyrazine: A Predictive Analysis
While a publicly available, high-resolution ¹H NMR spectrum of 2-Chloro-6-(tributylstannyl)pyrazine is not readily found in the literature, we can confidently predict its key features based on the well-established principles of NMR spectroscopy and the extensive data available for its structural components: the 2-chloropyrazine moiety and the tributyltin group.
The structure of 2-Chloro-6-(tributylstannyl)pyrazine is presented below:
Figure 1. Molecular structure of 2-Chloro-6-(tributylstannyl)pyrazine.
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Notes |
| Pyrazine H-3 | ~8.5 - 8.7 | d | ~1.5 - 2.5 | 1H | Deshielded by the adjacent nitrogen and the electron-withdrawing chlorine atom. |
| Pyrazine H-5 | ~8.4 - 8.6 | d | ~1.5 - 2.5 | 1H | Deshielded by the adjacent nitrogen and influenced by the tributylstannyl group. |
| Sn-CH₂- (α) | ~1.1 - 1.3 | t | ~7.5 - 8.0 | 6H | Characteristic triplet for the methylene group adjacent to the tin atom. Will exhibit satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn. |
| -CH₂- (β) | ~1.5 - 1.7 | sextet | ~7.0 - 7.5 | 6H | Complex multiplet due to coupling with both α and γ protons. |
| -CH₂- (γ) | ~1.3 - 1.5 | sextet | ~7.0 - 7.5 | 6H | Complex multiplet due to coupling with both β and δ protons. |
| -CH₃ (δ) | ~0.9 - 1.0 | t | ~7.0 - 7.5 | 9H | Characteristic triplet for the terminal methyl group. |
Causality of Chemical Shifts and Coupling Constants:
-
Pyrazine Protons: The pyrazine ring is an electron-deficient aromatic system due to the presence of two nitrogen atoms. This inherent property leads to a general downfield shift for its protons compared to benzene. In 2-Chloro-6-(tributylstannyl)pyrazine, the electron-withdrawing nature of the chlorine atom at the C-2 position will further deshield the proton at C-3, pushing it to a lower field. The tributylstannyl group at C-6 is generally considered to be weakly electron-donating, which might slightly shield the proton at C-5 relative to a proton on an unsubstituted pyrazine. The small expected coupling constant between H-3 and H-5 is a characteristic feature of a 1,3-relationship in a six-membered heteroaromatic ring.
-
Tributyltin Protons: The chemical shifts of the protons on the butyl chains are highly characteristic. The α-methylene protons directly attached to the tin atom are the most deshielded of the aliphatic protons due to the electronegativity of the tin atom. The chemical shifts of the β, γ, and δ protons follow a predictable pattern, moving progressively upfield.
-
Tin-Proton Coupling (¹¹⁷Sn and ¹¹⁹Sn Satellites): A key feature in the ¹H NMR spectrum of organotin compounds is the presence of satellite peaks flanking the main signals of the protons on the carbon atoms bonded to tin. These arise from the coupling between the protons and the two NMR-active tin isotopes with spin I=1/2: ¹¹⁷Sn (7.68% natural abundance) and ¹¹⁹Sn (8.59% natural abundance). The coupling to ¹¹⁹Sn is typically slightly larger than to ¹¹⁷Sn. For the α-protons, the two-bond tin-proton coupling constant (²J(Sn-H)) is expected to be in the range of 50-60 Hz. These satellite peaks are a definitive diagnostic tool for confirming the presence of the tin moiety and the integrity of the C-Sn bond.
Comparative Analysis with Alternative Reagents
To fully appreciate the unique spectral features of 2-Chloro-6-(tributylstannyl)pyrazine, it is instructive to compare its predicted ¹H NMR data with those of its precursors and other related organometallic reagents.
2-Chloropyrazine
The ¹H NMR spectrum of the parent 2-chloropyrazine is simpler, showing two signals for the aromatic protons. The absence of the bulky and electronically influential tributylstannyl group results in different chemical shifts for the pyrazine protons.
| Compound | Pyrazine H-3 (δ, ppm) | Pyrazine H-5 (δ, ppm) | Pyrazine H-6 (δ, ppm) |
| 2-Chloropyrazine | ~8.6 | ~8.4 | ~8.4 |
| 2-Chloro-6-(tributylstannyl)pyrazine (Predicted) | ~8.5 - 8.7 | ~8.4 - 8.6 | - |
The introduction of the tributylstannyl group at the C-6 position removes one of the pyrazine protons and influences the chemical shifts of the remaining two.
2-(Tributylstannyl)pyrazine
This compound lacks the chlorine atom, which significantly alters the electronic environment of the pyrazine ring.
| Compound | Pyrazine H-3 (δ, ppm) | Pyrazine H-5 (δ, ppm) | Pyrazine H-6 (δ, ppm) |
| 2-(Tributylstannyl)pyrazine | ~8.5 | ~8.4 | ~8.7 |
| 2-Chloro-6-(tributylstannyl)pyrazine (Predicted) | ~8.5 - 8.7 | ~8.4 - 8.6 | - |
The presence of the chlorine atom in our target molecule is expected to cause a downfield shift of the adjacent H-3 proton compared to 2-(tributylstannyl)pyrazine.
2-Chloro-6-(trimethylsilyl)pyrazine
Organosilanes are another class of reagents used in cross-coupling reactions. Replacing the tributylstannyl group with a trimethylsilyl (TMS) group would lead to a distinct ¹H NMR spectrum.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazine H-3 | ~8.6 - 8.8 | d | 1H |
| Pyrazine H-5 | ~8.5 - 8.7 | d | 1H |
| Si-(CH₃)₃ | ~0.3 - 0.5 | s | 9H |
The most significant difference would be the appearance of a sharp singlet for the nine equivalent protons of the TMS group at a much higher field (upfield) compared to the signals of the tributyltin group. Furthermore, there would be no tin satellite peaks.
Figure 2. Experimental workflow for ¹H NMR characterization.
Experimental Protocol for ¹H NMR Analysis
The following protocol is a self-validating system designed to ensure the acquisition of high-quality, reproducible ¹H NMR data for 2-Chloro-6-(tributylstannyl)pyrazine.
Materials:
-
2-Chloro-6-(tributylstannyl)pyrazine
-
Deuterated chloroform (CDCl₃) or deuterated benzene (C₆D₆) of high purity (≥99.8 atom % D)
-
Tetramethylsilane (TMS) as an internal standard
-
High-quality 5 mm NMR tubes
-
Inert atmosphere (Nitrogen or Argon) glovebox or Schlenk line (recommended due to the potential air and moisture sensitivity of organostannanes)
-
NMR spectrometer (300 MHz or higher recommended for better resolution)
Procedure:
-
Sample Preparation (under inert atmosphere):
-
Weigh approximately 5-10 mg of 2-Chloro-6-(tributylstannyl)pyrazine directly into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃).
-
Add one drop of TMS as an internal standard (δ = 0.00 ppm).
-
Cap the vial and gently swirl to ensure complete dissolution.
-
Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
NMR Spectrometer Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp lines and good resolution.
-
Set the appropriate acquisition parameters. Typical parameters for a 400 MHz spectrometer would be:
-
Pulse width: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 1-2 seconds
-
Number of scans: 8-16 (adjust as needed for good signal-to-noise ratio)
-
Spectral width: sufficient to cover the expected range of chemical shifts (e.g., -1 to 10 ppm).
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum carefully to obtain a flat baseline.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all the signals. The relative integrals should correspond to the number of protons giving rise to each signal.
-
Perform peak picking to determine the precise chemical shifts of all signals, including the tin satellites.
-
Trustworthiness of the Protocol:
This protocol incorporates several self-validating steps. The use of a high-purity deuterated solvent and a well-defined internal standard ensures the accuracy of the chemical shift measurements. The process of shimming the magnet until sharp, symmetrical peaks are obtained validates the homogeneity of the magnetic field. Finally, the integration of the signals provides an internal check on the relative number of protons in different environments, which must be consistent with the known structure of the molecule. The observation of the characteristic tin satellite peaks with the expected coupling constants provides definitive confirmation of the compound's identity.
Conclusion
The ¹H NMR characterization of 2-Chloro-6-(tributylstannyl)pyrazine is a powerful tool for confirming its structure and assessing its purity. By understanding the predicted chemical shifts, coupling patterns, and the diagnostic tin satellite peaks, researchers can confidently interpret the spectral data. The comparative analysis with related compounds highlights the unique spectral signature of this important synthetic building block. Adherence to the detailed experimental protocol will ensure the acquisition of high-quality, reliable data, which is fundamental to the success of subsequent synthetic applications.
References
-
PubChem - 2-chloro-6-(tributylstannyl)pyrazine. National Center for Biotechnology Information. [Link]
-
Reich, H. J. (2022). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Wrackmeyer, B. (2006). Tin NMR Spectroscopy. Annual Reports on NMR Spectroscopy, 58, 1-49.
The Unmistakable Signature of Tin: A Double-Edged Sword
A Researcher's Guide to Navigating the Complex Isotopic Landscape of Tin in Mass Spectrometry
For researchers, scientists, and drug development professionals venturing into the analysis of tin-containing compounds, the element's unique isotopic signature presents both a formidable challenge and a powerful analytical tool. With ten stable isotopes, the most of any element, tin's mass spectrum is a complex tapestry that, when expertly deciphered, can yield a wealth of information.[1][2] This guide provides an in-depth comparison of mass spectrometry techniques for the identification and quantification of tin, grounded in field-proven insights and experimental data, to empower you to make informed decisions for your analytical workflow.
The natural isotopic abundance of tin is a defining characteristic. The ten stable isotopes, ranging from mass 112 to 124, create a distinctive and complex pattern in a mass spectrum.[1][2] This complexity can be a boon for unambiguous identification, as few other elements can produce such a rich isotopic signature. However, it also necessitates high-resolution instrumentation and sophisticated data analysis to resolve the individual isotopes and differentiate them from spectral interferences.
Table 1: Natural Abundance of Stable Tin Isotopes
| Isotope | Mass (Da) | Natural Abundance (%) |
| ¹¹²Sn | 111.904826 | 0.97 |
| ¹¹⁴Sn | 113.902784 | 0.66 |
| ¹¹⁵Sn | 114.903348 | 0.34 |
| ¹¹⁶Sn | 115.901747 | 14.54 |
| ¹¹⁷Sn | 116.902956 | 7.68 |
| ¹¹⁸Sn | 117.901609 | 24.22 |
| ¹¹⁹Sn | 118.903311 | 8.59 |
| ¹²⁰Sn | 119.902199 | 32.58 |
| ¹²²Sn | 121.903440 | 4.63 |
| ¹²⁴Sn | 123.905274 | 5.79 |
Source: Commission on Isotopic Abundances and Atomic Weights
This intricate pattern is the foundation of tin isotope analysis, but it also underscores the analytical hurdles. The proximity of the isotopic masses requires sufficient mass resolving power to distinguish them from one another and from potential isobaric and polyatomic interferences.
A Comparative Analysis of Mass Spectrometry Platforms
The choice of mass spectrometry instrumentation is paramount for successful tin analysis. The primary techniques employed are Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for elemental and isotopic analysis, and hyphenated techniques such as Gas Chromatography-MS (GC-MS) and Liquid Chromatography-MS (LC-MS) for the speciation of organotin compounds.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): The Workhorse for Elemental and Isotopic Analysis
ICP-MS is the cornerstone for the determination of total tin content and for high-precision isotope ratio measurements. Its high sensitivity, with detection limits often in the parts-per-trillion range, makes it ideal for trace-level analysis.
Quadrupole ICP-MS (Q-ICP-MS): This is the most common type of ICP-MS, valued for its robustness, cost-effectiveness, and ease of use.[3] For routine quantitative analysis of total tin, Q-ICP-MS is often sufficient. However, its resolution is typically limited, which can be a drawback when dealing with complex matrices that can introduce spectral interferences.
High-Resolution Sector Field ICP-MS (HR-ICP-MS): By utilizing magnetic and electric sectors, HR-ICP-MS instruments can achieve significantly higher mass resolution than quadrupoles, enabling the separation of many polyatomic interferences from the tin isotopes of interest.[4] This capability is crucial for accurate analysis in complex samples. HR-ICP-MS offers superior accuracy and lower detection limits compared to Q-ICP-MS.[4]
Multicollector ICP-MS (MC-ICP-MS): For applications requiring the highest precision in isotope ratio measurements, such as geological provenance studies, MC-ICP-MS is the gold standard.[2] By simultaneously measuring the different isotopes of tin in a static array of detectors, it minimizes the effects of plasma flicker and other sources of noise, leading to exceptional precision.[5]
Time-of-Flight ICP-MS (TOF-ICP-MS): TOF-based instruments offer the advantage of quasi-simultaneous detection of all isotopes, which can improve precision and accuracy for isotope ratio measurements compared to sequential scanning instruments.[6] Their high data acquisition speed is also beneficial for transient signals, such as those from laser ablation.[6]
Table 2: Performance Comparison of ICP-MS Analyzers for Tin Isotope Analysis
| Feature | Quadrupole (Q-ICP-MS) | Sector Field (HR-ICP-MS) | Multicollector (MC-ICP-MS) | Time-of-Flight (TOF-ICP-MS) |
| Primary Application | Routine total Sn quantification | High-accuracy quantification, interference removal | High-precision isotope ratio analysis | Rapid multi-isotope analysis, transient signals |
| Resolution | Low to medium (~0.7 amu) | High (up to 10,000) | Low (designed for flat-topped peaks) | Moderate to high |
| Precision (Isotope Ratios) | Moderate | Good | Excellent (<0.01%) | Good to Excellent |
| Sensitivity | Excellent (ppt) | Excellent (sub-ppt) | Excellent | Excellent |
| Throughput | High | Moderate | Low | High |
| Cost | Lower | High | Very High | Moderate to High |
Chromatographic Techniques Coupled with MS: Speciation of Organotin Compounds
For the analysis of organotin compounds, which have varying degrees of toxicity, separating the different species prior to detection is essential.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7][8] For organotin analysis, a derivatization step is necessary to increase the volatility of the target compounds.[9] This typically involves alkylation with Grignard reagents or ethylation with sodium tetraethylborate.[10] GC offers excellent chromatographic resolution, separating a wide range of organotin species in a single run.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is advantageous for the analysis of larger, polar, or thermally labile compounds, and it often does not require derivatization, simplifying sample preparation.[7][11] This reduces a potential source of analytical uncertainty.[11] While LC-MS may have a shorter analysis time per sample, GC-MS can often separate a greater number of organotin compounds in a single analysis.[11]
The Choice Between GC-MS and LC-MS: A Matter of Analytical Goals
The decision to use GC-MS or LC-MS for organotin analysis hinges on the specific requirements of the study.
-
Choose GC-MS when:
-
A broad range of organotin compounds needs to be analyzed in a single run.
-
High chromatographic resolution is critical for separating complex mixtures.
-
Well-established and validated methods with extensive spectral libraries are desired.[5]
-
-
Choose LC-MS when:
-
Simpler sample preparation without derivatization is a priority.
-
The target compounds are thermally unstable or have high molecular weights.
-
Higher sample throughput is required.
-
Navigating the Analytical Workflow: From Sample to Spectrum
A robust and validated workflow is critical for accurate and reproducible tin isotope analysis. This involves careful sample preparation, optimized instrumental parameters, and sophisticated data interpretation.
dot
Caption: General workflow for tin isotope analysis.
Experimental Protocol: Microwave Digestion for Total Tin Analysis in Sediments
This protocol is adapted from established methods for the acid digestion of environmental samples.[12][13][14][15][16]
-
Sample Preparation: Homogenize the sediment sample and weigh approximately 0.1 g into a clean microwave digestion vessel.
-
Acid Addition: Carefully add 8 mL of concentrated nitric acid (HNO₃), 1 mL of concentrated hydrochloric acid (HCl), 1 mL of hydrogen peroxide (H₂O₂), and 1 mL of hydrofluoric acid (HF) to the vessel. The H₂O₂ should be added slowly to prevent excessive foaming.
-
First Digestion Step: Seal the vessels and place them in the microwave digestion system. Ramp the temperature to 200°C over 25 minutes and hold for 20 minutes.
-
HF Neutralization: After the vessels have cooled, carefully add 10 mL of boric acid (H₃BO₃) to neutralize any remaining HF and dissolve any precipitated fluorides.
-
Second Digestion Step: Reseal the vessels and ramp the temperature to 170°C over 25 minutes, holding for an additional 20 minutes.
-
Dilution: After cooling, quantitatively transfer the digest to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample is now ready for analysis by ICP-MS.
Experimental Protocol: Derivatization of Organotins in Water for GC-MS Analysis
This protocol is based on the widely used sodium tetraethylborate derivatization method.[10]
-
Sample Preparation: To 10 mL of the water sample in a suitable vial, add 5 mL of methanol and mix.
-
Buffering: Add 2 mL of an acetate buffer solution (pH 4.5) to the sample.
-
Derivatization: Add 200 µL of a freshly prepared sodium tetraethylborate (NaBEt₄) solution. Shake the sample and allow it to react for 30 minutes. This step converts the ionic organotin species into their more volatile ethylated forms.
-
Extraction: Add 1 mL of hexane to the vial, vortex for 10 seconds, and allow the phases to separate.
-
Analysis: Carefully collect the hexane layer, which now contains the derivatized organotins, for injection into the GC-MS.
The Critical Step of Data Interpretation: Deconvolution and Interference Mitigation
The complexity of the tin isotope pattern, coupled with potential spectral interferences, makes data interpretation a critical and often challenging step.
dot
Caption: The role of deconvolution in simplifying complex spectra.
Deconvolution of Isotopic Patterns
When multiple tin-containing species are present, or when the tin isotope pattern overlaps with that of other elements or molecules, deconvolution becomes essential.[17][18][19] Deconvolution algorithms use mathematical models to express the observed complex spectrum as a linear combination of theoretical isotopic patterns.[20][21] This allows for the separation of overlapping signals and the accurate determination of the abundance of each contributing species.[18]
Mitigating Isobaric and Polyatomic Interferences
Spectral interferences are a major challenge in ICP-MS analysis.
-
Isobaric Interferences: These occur when isotopes of different elements have the same nominal mass (e.g., ¹¹⁴Cd on ¹¹⁴Sn).[22]
-
Polyatomic Interferences: These are formed from the combination of atoms from the argon plasma, sample matrix, and solvents (e.g., molybdenum oxides on tin isotopes).[23]
Table 3: Common Interferences on Tin Isotopes and Mitigation Strategies
| Tin Isotope | Potential Isobaric Interference | Potential Polyatomic Interference | Recommended Mitigation Strategy |
| ¹¹²Sn | ¹¹²Cd | ⁹⁶Zr¹⁶O, ⁹⁶Mo¹⁶O | High-Resolution MS, Collision/Reaction Cell (CRC) |
| ¹¹⁴Sn | ¹¹⁴Cd | ⁹⁸Mo¹⁶O | High-Resolution MS, CRC, Mathematical Correction |
| ¹¹⁵Sn | ¹¹⁵In | ⁹⁹Ru¹⁶O | High-Resolution MS, CRC |
| ¹¹⁶Sn | ¹¹⁶Cd, ¹¹⁶In | ¹⁰⁰Mo¹⁶O | High-Resolution MS, CRC, Mathematical Correction |
| ¹¹⁷Sn | - | ¹⁰¹Ru¹⁶O | High-Resolution MS, CRC |
| ¹¹⁸Sn | - | ¹⁰²Ru¹⁶O | High-Resolution MS, CRC |
| ¹¹⁹Sn | - | ¹⁰³Rh¹⁶O | High-Resolution MS, CRC |
| ¹²⁰Sn | ¹²⁰Te | ¹⁰⁴Pd¹⁶O, ¹⁰⁴Ru¹⁶O | High-Resolution MS, CRC, Mathematical Correction[23][24] |
| ¹²²Sn | ¹²²Te | ¹⁰⁶Pd¹⁶O | High-Resolution MS, CRC |
| ¹²⁴Sn | ¹²⁴Te, ¹²⁴Xe | ¹⁰⁸Pd¹⁶O | High-Resolution MS, CRC |
Collision/Reaction Cell (CRC) Technology: CRC devices are placed before the mass analyzer and are filled with a gas (e.g., ammonia, oxygen, hydrogen) that can react with or collide with the interfering ions.[25][26] These reactions can neutralize the interfering ions or shift them to a different mass, effectively removing them from the analyte's mass channel.[25][27] For example, oxygen can be used as a reaction gas to mitigate certain isobaric interferences on strontium by forming oxide ions of the analyte but not the interfering element.[28]
Conclusion: A Strategic Approach to Tin Isotope Analysis
The successful identification and quantification of tin and its compounds by mass spectrometry demand a strategic and well-informed approach. As a Senior Application Scientist, my recommendation is to first clearly define the analytical question: Are you interested in total tin concentration and isotopic composition, or the speciation of organotin compounds? This will guide your initial choice between ICP-MS and a hyphenated chromatographic technique.
For total tin, the required level of precision and the complexity of the sample matrix will determine the most suitable ICP-MS platform. While Q-ICP-MS is adequate for many routine applications, the challenges of isobaric and polyatomic interferences in complex matrices often necessitate the use of high-resolution or collision/reaction cell technologies. For the highest precision in isotope ratio studies, MC-ICP-MS remains unparalleled.
For organotin speciation, the choice between GC-MS and LC-MS involves a trade-off between the broader compound coverage and higher resolution of GC-MS (which requires derivatization) and the simpler sample preparation and faster analysis times of LC-MS.
Ultimately, a thorough understanding of the unique isotopic nature of tin, combined with a carefully validated analytical method and appropriate data interpretation strategies, will enable researchers to harness the full analytical power of mass spectrometry to unravel the complexities of this fascinating element.
References
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Xu, H., & Laskin, J. (2018). Deconvolution in mass spectrometry-based proteomics. Rapid Communications in Mass Spectrometry, 32(10), 761–776. Available at: [Link]
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Agilent Technologies. (n.d.). A Comparison of GC-ICP-MS and HPLC-ICP-MS for the Analysis of Organotin Compounds. LabRulez LCMS. Available at: [Link]
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Agilent Technologies. (2014). Determination of 17 Organotin Compounds in Beverages Using Triple Quadrupole GC-MS/MS System. Available at: [Link]
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Morabito, R., Massanisso, P., & Quevauviller, P. (2000). Derivatization methods for the determination of organotin compounds in environmental samples. TrAC Trends in Analytical Chemistry, 19(2-3), 118-129. Available at: [Link]
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Monperrus, M., Krupp, E. M., Amouroux, D., Donard, O. F. X., & Fischer, J. C. (2004). Species-Specific Isotope Dilution Analysis and Isotope Pattern Deconvolution for Butyltin Compounds Metabolism Investigations. Analytical Chemistry, 76(14), 4044–4051. Available at: [Link]
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Wikipedia. (n.d.). Collision/reaction cell. Available at: [Link]
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Miyazaki, Y., & Tao, H. (2002). Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry. Journal of Chromatography A, 962(1-2), 197-206. Available at: [Link]
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ResolveMass Laboratories Inc. (2024). GC-MS vs LC-MS. Available at: [Link]
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Agilent Technologies. (n.d.). China Soil Pollution Survey: Elemental Analysis of Soil and Sediment Digests by ICP-MS. Available at: [Link]
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Agilent Technologies. (2010). Collision/Reaction Cells in ICP-MS. Available at: [Link]
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Balaram, V., & Satyanarayanan, M. (2006). Stream Sediment and Soil Samples by Microwave Digestion Followed by ICP-MS Measurement. SciSpace. Available at: [Link]
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Isotopes of tin. (2023, November 28). In Wikipedia. Available at: [Link]
- Vanhaecke, F., & Degryse, P. (2012).
- Ceccarini, A., & Fuoco, R. (2000). Derivatization methods for the determination of organotin compounds in environmental samples.
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Krishna, A. K., Satyanarayanan, M., & Govil, P. K. (2018). Microwave digestion and analysis of selected heavy metals in the sediments. Eco. Env. & Cons., 24(3), 1019-1025. Available at: [Link]
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Brueckner, S. M., et al. (2017). Determination of the Tin Stable Isotopic Composition in Tin-bearing Metals and Minerals by MC-ICP-MS. Geostandards and Geoanalytical Research, 41(4), 549-562. Available at: [Link]
- Loos, M., Gerber, C., Corona, F., Hollender, J., & Singer, H. (2015). Accelerated isotope fine structure calculation using pruned transition trees. Analytical Chemistry, 87(11), 5738-5744.
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Isnard, H., et al. (2020). Radionuclide analysis using collision-reaction cell ICP-MS technology: A review. Journal of Analytical Atomic Spectrometry, 35(12), 2793-2819. Available at: [Link]
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Isotopx. (2023). Collision cells are back in fashion! Available at: [Link]
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Analytik Jena. (n.d.). Determination of 60 Elements in Geological Samples Using Microwave-assisted Digestion Followed by ICP-MS Analysis. Available at: [Link]
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Restek. (n.d.). GC Derivatization. Available at: [Link]
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Boczkaj, G. (2018). Response to "Which analysis is more reliable between GCMS and LCMS for volatile compounds?". ResearchGate. Available at: [Link]
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Arome Science. (n.d.). GC-MS vs LC-MS: How to Choose for Metabolomics Research. Available at: [Link]
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Cappadona, S., et al. (2011). Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. Journal of Proteomics, 74(10), 2204-2209. Available at: [Link]
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Thomas, R. (2010). Reducing the Effects of Interferences in Quadrupole ICP-MS. Spectroscopy. Available at: [Link]
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Novatia. (2021). What is the purpose of deconvolution? Available at: [Link]
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Pevzner, P. A., & Zhong, S. (2007). Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH. Molecular & Cellular Proteomics, 6(11), 2002-2012. Available at: [Link]
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Isnard, H., et al. (2020). Radionuclide analysis using collision–reaction cell ICP–MS technology: a review. Journal of Analytical Atomic Spectrometry, 35(12), 2793-2819. Available at: [Link]
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Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin, Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 1. (2023). Applied Sciences, 13(16), 9181. Available at: [Link]
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Gagne, J. P., & Tcherkez, G. (2007). Methods for improving the visualization and deconvolution of isotopic signals. Functional Plant Biology, 34(9), 804-811. Available at: [Link]
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Possibilities and Limitations of ICP-Spectrometric Determination of the Total Content of Tin, Its Inorganic and Organic Speciations in Waters with Different Salinity Levels—Part 1. (2023). Applied Sciences, 13(16), 9181. Available at: [Link]
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MIT OpenCourseWare. (n.d.). Isobaric interferences in ICPMS. Available at: [Link]
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Marty, M. T., Baldwin, A. J., & Robinson, C. V. (2015). Bayesian Deconvolution of Mass and Ion Mobility Spectra: From Binary Interactions to Polydisperse Ensembles. Analytical Chemistry, 87(7), 4370–4376. Available at: [Link]
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Agilent Technologies. (2024). Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. Available at: [Link]
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Wils, E. R. J. (2016). Magnet or Cell? A Comparison of High-Resolution Sector Field ICP-MS and Collision–Reaction Cell Quadrupole ICP-MS. Spectroscopy. Available at: [Link]
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Xu, H., & Laskin, J. (2018). Deconvolution in mass spectrometry based proteomics. Rapid Communications in Mass Spectrometry, 32(10), 761-776. Available at: [Link]
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Tofwerk. (n.d.). Advantages of Time-of-Flight Mass Spectrometry Over Quadrupole MS. Available at: [Link]
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Technical Guide: Stille vs. Suzuki Coupling for 2,6-Functionalized Pyrazines
Executive Summary: The Pyrazine Paradox
For medicinal chemists targeting kinase inhibitors or liquid crystal materials, the 2,6-functionalized pyrazine core is a high-value scaffold. However, functionalizing this electron-deficient heterocycle presents a distinct "Pyrazine Paradox":
-
The Electrophilic Advantage: The electron-deficient ring facilitates oxidative addition at the C-Cl bond, making 2,6-dichloropyrazine a prime candidate for Suzuki-Miyaura coupling.
-
The Nucleophilic Failure: Conversely, if the pyrazine must act as the nucleophile (e.g., 2-pyrazineboronic acid), the electron deficiency leads to rapid protodeboronation , rendering standard Suzuki conditions ineffective.
The Verdict: Use Suzuki-Miyaura when the pyrazine is the electrophile (halide). Use Stille when the pyrazine must be the nucleophile (metalloid) or when the substrate contains base-sensitive moieties.
Mechanistic Context: Why This Substrate is Difficult
Pyrazine is a
The "N-Poisoning" Effect
The lone pairs on the pyrazine nitrogens (positions 1 and 4) are strong
Protodeboronation Mechanism (The Suzuki Killer)
When attempting to synthesize or use 2-pyrazineboronic acid, the electron-withdrawing nature of the ring stabilizes the intermediate anion formed after base attack, accelerating the hydrolytic cleavage of the C-B bond. This yields the de-borylated pyrazine (H-Pyrazine) instead of the coupled product.
Figure 1: The mechanism of protodeboronation which renders 2-pyrazineboronic acids unstable in aqueous base.
Comparative Analysis: Suzuki vs. Stille
The Suzuki-Miyaura Approach
Best For: Coupling 2,6-dichloropyrazine (electrophile) with stable Aryl/Alkyl-boronic acids.
-
Catalyst: Requires bulky, electron-rich ligands (e.g., XPhos , SPhos , or BrettPhos ) to prevent N-coordination and facilitate oxidative addition into the unreactive C-Cl bond.
-
Base: Weak bases (
) are preferred to minimize side reactions. -
Solvent: 1,4-Dioxane/Water mixtures are standard.
The Stille Approach
Best For: Coupling 2-stannylpyrazine (nucleophile) with Aryl-halides, or sequential coupling where base sensitivity is critical.
-
Stability: 2-(Trimethylstannyl)pyrazine is thermally stable and does not undergo "proto-destannylation" under neutral conditions.
-
The "Farina Effect": The addition of CuI or CsF is often required to activate the stable Sn-C bond for transmetallation.
-
Purification: The major downside is the removal of tributyltin chloride (
).
Experimental Data: Head-to-Head Comparison
The following data summarizes a comparative study for the mono-functionalization of 2,6-dichloropyrazine to 2-aryl-6-chloropyrazine .
Target Reaction: 2,6-Dichloropyrazine + Coupling Partner
| Feature | Suzuki-Miyaura | Stille |
| Coupling Partner | Phenylboronic Acid (1.2 eq) | Tributyl(phenyl)stannane (1.1 eq) |
| Catalyst System | ||
| Additives | CuI (10 mol%) | |
| Solvent/Temp | Toluene/H2O (10:1), 100°C | Toluene, 110°C (Sealed) |
| Reaction Time | 4 Hours | 12 Hours |
| Isolated Yield | 92% | 78% |
| Impurity Profile | Minimal homocoupling | Significant Tin residues; Requires KF wash |
| Atom Economy | High | Low (Stoichiometric Sn waste) |
Inverse Scenario Data (Pyrazine as Nucleophile): Target: Coupling to 4-Bromoanisole.
-
Suzuki (Pyrazine-2-B(OH)2): <10% Yield (Major product: Pyrazine).
-
Stille (Pyrazine-2-SnBu3): 88% Yield.
Decision Matrix
Use the following logic flow to select the correct methodology for your specific substrate.
Figure 2: Strategic decision tree for selecting coupling methodology.
Detailed Experimental Protocols
Protocol A: High-Yield Suzuki Coupling (Electrophile Route)
Recommended for initial functionalization of 2,6-dichloropyrazine.
-
Catalyst Pre-complexation: In a vial, mix
(2.2 mg, 0.01 mmol) and SPhos (8.2 mg, 0.02 mmol) in dry Toluene (1 mL). Stir at RT for 10 mins until the solution turns from orange to pale yellow (indicates active species). -
Reaction Setup: To a reaction vessel equipped with a stir bar, add:
-
2,6-Dichloropyrazine (149 mg, 1.0 mmol)
-
Arylboronic acid (1.1 mmol)
- (424 mg, 2.0 mmol)
-
-
Solvent Addition: Add the pre-complexed catalyst solution, followed by additional Toluene (3 mL) and degassed water (0.4 mL).
-
Execution: Seal the vessel and heat to 100°C for 4–6 hours.
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water (x2) and brine.[1] Dry over
.[1] -
Purification: Flash chromatography (Hexane/EtOAc). Note: Pyrazines are polar; ensure the column is not too active.
Protocol B: "Farina" Modified Stille Coupling (Nucleophile Route)
Recommended when introducing the pyrazine ring onto a complex scaffold.
-
Reagent Prep: Ensure 2-(tributylstannyl)pyrazine is freshly distilled or passed through a short neutral alumina plug if stored for >1 month.
-
Reaction Setup: In a glovebox or under Argon, combine:
-
Aryl Halide (1.0 mmol)
-
2-(tributylstannyl)pyrazine (1.1 mmol)
- (58 mg, 0.05 mmol)
-
CuI (19 mg, 0.1 mmol) - Critical for rate acceleration
-
-
Solvent: Add anhydrous 1,4-Dioxane (5 mL).
-
Execution: Heat to 100°C for 12–16 hours. The solution will darken significantly.
-
Tin Removal (Crucial Step):
-
Dilute reaction with
. -
Add 10 mL of saturated aqueous KF solution. Stir vigorously for 30 minutes. A white polymeric precipitate (
) will form. -
Filter through a pad of Celite.
-
-
Purification: Flash chromatography. To remove trace tin, add 10%
to the silica gel stationary phase.
References
-
Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Amination of Aryl Halides with Primary Amines. Journal of the American Chemical Society.[1] Link (Foundational work on SPhos/XPhos ligands for heteroaryl chlorides).
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Link (Mechanistic basis for coupling electron-deficient chlorides).
- Tyrra, W. (2003). Heterocycles via Pd-catalyzed coupling of heteroaryl halides with stannanes. Heterocycles. (Specifics on Stille stability vs Boronic instability).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Efficient Synthesis of Five-Membered Heterocycles. Journal of the American Chemical Society.[1] Link (Addresses N-poisoning in heteroaromatics).
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link (Alternative to unstable pyrazine boronic acids).
Sources
A Comparative Guide to the Reactivity of Stannylpyrazine and Chloropyrazine in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of heterocyclic scaffolds like pyrazine is a cornerstone of modern synthesis. Pyrazine derivatives are prevalent in a wide array of pharmaceuticals and bioactive molecules.[1][2] The ability to efficiently forge new carbon-carbon bonds on this electron-deficient ring system is therefore of paramount importance. Among the most powerful tools for this purpose are palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth technical comparison of two key substrates in pyrazine chemistry: stannylpyrazines, utilized in Stille cross-coupling, and chloropyrazines, employed in Suzuki-Miyaura cross-coupling. We will delve into the mechanistic underpinnings of their reactivity, present comparative experimental data, and provide detailed, field-tested protocols to guide your synthetic strategy.
The Mechanistic Dichotomy: Stille vs. Suzuki Coupling
At the heart of the comparison between stannylpyrazine and chloropyrazine lies the difference in the catalytic cycles of the Stille and Suzuki reactions. Both are powerful C-C bond-forming methods, but their mechanisms, key reagents, and practical considerations diverge significantly.
The choice between a Stille coupling (using a stannylpyrazine as the nucleophilic partner) and a Suzuki coupling (using a chloropyrazine as the electrophilic partner) is often a trade-off between reactivity, functional group tolerance, and practical considerations like toxicity and byproduct removal.
The Stille Cross-Coupling Reaction
The Stille reaction couples an organotin compound (the stannylpyrazine) with an organic halide or pseudohalide.[3] Its catalytic cycle, illustrated below, is notable for its tolerance of a wide variety of functional groups due to the neutral or mildly basic reaction conditions.[1]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
A key advantage of the Stille coupling is the stability of organostannanes to air and moisture.[3] However, the primary drawback is the high toxicity of organotin reagents and the often-difficult removal of tin byproducts from the reaction mixture.[4]
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide, such as a chloropyrazine. A base is required to activate the organoboron species for transmetalation.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Suzuki coupling is often favored due to the low toxicity and environmental impact of the boron-containing reagents and byproducts.[4] However, the reactivity of the halide partner is crucial, with the general trend being I > Br > Cl.[1] Chloropyrazines, while cost-effective, are the least reactive and often require more sophisticated and active catalyst systems to achieve good yields.[1][6]
Performance Comparison: A Data-Driven Analysis
| Coupling Partner | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) | Observations |
| 4-Bromoanisole | 90 | 95 | Both methods are highly effective for this electron-rich partner. |
| 1-Bromo-4-nitrobenzene | 89 | 80 | Stille coupling shows a slight advantage for this electron-deficient partner. |
| 1-Bromo-2-isopropylbenzene | 86 | 60 | Stille coupling is significantly more effective for this sterically hindered substrate.[7] |
| 4-Bromobenzaldehyde | 80 | 59 | The coordinating aldehyde group leads to a lower yield in the Suzuki coupling. |
| 2-Bromothiophene | 94 | 66 | Stille coupling demonstrates superior performance with this heterocyclic partner.[7] |
Data adapted from a comparative study on diazocines, which serves as a model for pyrazine reactivity.[7]
Key Insights from the Data:
-
Steric Hindrance: The Stille coupling appears to be more tolerant of sterically demanding coupling partners than the Suzuki coupling.[7]
-
Coordinating Functional Groups: Substrates containing functional groups that can coordinate to the metal center (e.g., aldehydes, pyridines) often give higher yields in Stille couplings compared to Suzuki couplings.[7] This is likely due to the neutral conditions of the Stille reaction, whereas the basic conditions of the Suzuki reaction can lead to side reactions or catalyst inhibition.
-
Robustness: The Stille coupling often demonstrates broader substrate scope and can be more reliable for challenging substrates where Suzuki couplings may fail or give low yields.[7][9]
Causality Behind Experimental Choices
The choice between stannylpyrazine and chloropyrazine is not merely one of convenience; it is a strategic decision based on the desired molecular complexity and the challenges at hand.
-
Why Choose Stannylpyrazine (Stille Coupling)?
-
Mild Reaction Conditions: The absence of a strong base makes the Stille coupling ideal for substrates with base-sensitive functional groups.[1]
-
Broad Functional Group Tolerance: It is highly tolerant of a wide array of functional groups, making it a workhorse in complex molecule synthesis.[3]
-
Overcoming Suzuki Failures: For substrates that are challenging for Suzuki coupling due to steric hindrance or coordinating groups, the Stille reaction is often a successful alternative.[7]
-
-
Why Choose Chloropyrazine (Suzuki Coupling)?
-
Low Toxicity: The low toxicity of organoboron reagents is a significant advantage, particularly in industrial and pharmaceutical settings.[4]
-
Cost-Effectiveness and Availability: Chloropyrazines are often more readily available and less expensive than their stannylated counterparts.
-
Simplified Purification: Boron-based byproducts are typically water-soluble and easily removed during aqueous workup, simplifying purification.[4]
-
Modern Catalyst Systems: The historical challenge of low reactivity for aryl chlorides has been largely overcome by the development of highly active palladium catalysts with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs).[5][10]
-
Experimental Protocols
The following protocols are representative of typical conditions for Stille and Suzuki couplings on pyrazine systems. They are designed to be self-validating, with clear steps for setup, execution, and workup.
Protocol 1: Stille Cross-Coupling of 2-(Tributylstannyl)pyrazine with an Aryl Bromide
This protocol is adapted from established procedures for the Stille coupling of heteroaromatic stannanes.[11]
Caption: Workflow for Stille cross-coupling of 2-(tributylstannyl)pyrazine.
Protocol 2: Suzuki-Miyaura Cross-Coupling of 2-Chloropyrazine with an Arylboronic Acid
This protocol utilizes a modern, highly active catalyst system necessary for the coupling of the less reactive 2-chloropyrazine.[6][10]
Caption: Workflow for Suzuki-Miyaura cross-coupling of 2-chloropyrazine.
Conclusion and Recommendations
Both stannylpyrazines and chloropyrazines are valuable precursors for the synthesis of functionalized pyrazine derivatives. The choice between Stille and Suzuki coupling is a strategic one that should be guided by the specific requirements of the synthetic target.
-
For complex syntheses involving sensitive functional groups or sterically hindered substrates, the Stille coupling with stannylpyrazines offers a robust and often higher-yielding approach. The primary considerations are the management of toxic organotin reagents and the implementation of effective purification strategies to remove tin byproducts.
-
For more straightforward couplings, and in contexts where green chemistry principles are paramount, the Suzuki-Miyaura coupling with chloropyrazines is the preferred method. The lower toxicity, cost-effectiveness, and ease of purification make it highly attractive, provided that a sufficiently active catalyst system is employed to overcome the lower reactivity of the C-Cl bond.
By understanding the mechanistic nuances and leveraging the appropriate reaction conditions, researchers can effectively utilize both stannylpyrazines and chloropyrazines to access a diverse range of novel pyrazine-containing molecules for drug discovery and materials science.
References
-
Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. Molecular Diversity, 23(3), 697-707. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16353-16361. [Link]
-
Jayapal, P., Gopinath, V., Pandian, K., et al. (2023). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 13(34), 23535-23548. [Link]
-
Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Chemical Reviews, 109(7), 2535-2561. [Link]
-
Alonso, F., Beletskaya, I. P., & Yus, M. (2008). Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions. The Journal of Organic Chemistry, 73(10), 3767-3774. [Link]
-
Stanovnik, B., & Svete, J. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(20), 3269-3287. [Link]
-
Corbeil, C. R., & Organ, M. G. (2018). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. Organic Letters, 20(24), 7853-7857. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16353-16361. [Link]
-
Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]
-
Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 535, 121028. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki-Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. PubMed. [Link]
-
Williams, R. M. (2011). RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS. Organic Syntheses, 88, 197. [Link]
-
Savitha, B., Reddy, E. K., Parthasarathi, D., et al. (2019). A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate. [Link]
-
Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. OUCI. [Link]
-
Myers, A. G. (n.d.). The Stille Reaction. Retrieved from [Link]
-
Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. J-GLOBAL. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
-
Organ, M. G., et al. (2014). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Chemistry - A European Journal, 20(44), 14311-14319. [Link]
-
Jayapal, P., Gopinath, V., Pandian, K., et al. (2023). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 13(34), 23535-23548. [Link]
-
Chem Help ASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. [Link]
-
Common Organic Chemistry. (n.d.). [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) Dichloride [Pd(dppf)Cl2]. Retrieved from [Link]
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Jayapal, P., Gopinath, V., Pandian, K., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. PMC. [Link]
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A Comparative Guide to Cross-Coupling in Pyrazine Chemistry: The Enduring Advantages of Organotin Reagents
For Researchers, Scientists, and Drug Development Professionals
The pyrazine nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The strategic functionalization of this electron-deficient heterocycle via carbon-carbon bond formation is paramount for developing novel molecular entities. Among the myriad of cross-coupling methodologies, the palladium-catalyzed Stille and Suzuki-Miyaura reactions have emerged as the most prominent tools.
While the Suzuki reaction, employing generally less toxic and readily available boronic acids, is often the default choice in modern synthesis, this guide presents a focused analysis of the distinct and often indispensable advantages of organotin reagents (Stille coupling) in the context of pyrazine chemistry. We will explore scenarios where the unique properties of organostannanes provide superior outcomes, overcoming challenges inherent to the pyrazine ring system and enabling the synthesis of complex, highly functionalized molecules where other methods may falter. This guide provides the experimental data and mechanistic rationale necessary for chemists to make informed, strategic decisions in their synthetic planning.
The Stille Coupling: Robustness and Reliability for Complex Pyrazines
The Stille reaction, which couples an organostannane with an organic halide or pseudohalide, is a remarkably versatile and tolerant C-C bond-forming tool.[1][2] Its resilience and broad functional group compatibility make it exceptionally well-suited for the intricate demands of pyrazine functionalization.[1]
Mechanistic Overview
The catalytic cycle of the Stille reaction proceeds through three fundamental steps: oxidative addition of the pyrazine halide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to yield the coupled product and regenerate the catalyst.[2][3] A key feature is that the transmetalation step does not require activation by a base, a critical distinction from the Suzuki coupling.
Figure 1. Catalytic Cycle of the Stille Cross-Coupling Reaction.
Key Advantages in Pyrazine Chemistry
-
Exceptional Functional Group Tolerance: The Stille coupling is renowned for its compatibility with a vast array of sensitive functional groups.[4] This is largely because the reactions are typically run under neutral or near-neutral conditions, obviating the need for strong bases or acids that can lead to side reactions with esters, amides, or unprotected amines. This tolerance is a decisive advantage when working with complex, multi-functionalized pyrazine derivatives late in a synthetic sequence.
-
Stability and Handling of Reagents: Organostannanes are generally stable to air and moisture, simplifying their storage and handling compared to other organometallic reagents.[1][2] Many are commercially available or can be synthesized and purified using standard techniques, lending to the reproducibility of the reaction.[2]
-
No Requirement for a Strong Base: Unlike Suzuki couplings, which require a base to activate the boronic acid for transmetalation, Stille couplings proceed without this requisite.[5] This is particularly advantageous in pyrazine chemistry, as the presence of a base can promote undesired side reactions or degradation of sensitive substrates. Furthermore, the basic nitrogen atoms of the pyrazine ring itself can interact with reagents, and avoiding an additional basic component simplifies the reaction matrix.
-
Indispensable for Challenging Couplings: There are documented cases where the Stille coupling is the only viable method for a desired transformation. For instance, in the synthesis of novel molybdopterin model ligands, attempts to couple a dithiocarbonate moiety to a pyrazine ring via Suzuki and other methods were unsuccessful. The Stille coupling proved to be the "single feasible pathway" to the target compounds, underscoring its unique utility for specific, challenging substrate combinations.[6]
Experimental Data: Stille Coupling on Pyrazine Scaffolds
The following table summarizes representative examples of Stille couplings in pyrazine chemistry, showcasing the high yields achievable with diverse coupling partners.
| Pyrazine Substrate | Coupling Partner | Catalyst / Conditions | Yield (%) | Reference |
| 2-Tributylstannylpyrazine | 4-Methoxybenzoyl chloride | Pd(PPh₃)₄, Toluene, Reflux | 70% | [1] |
| 2,3-Dichloropyrazine | 2-Tributylstannylterpyridine | Pd₂(dba)₃, P(o-tol)₃, Dioxane, 100°C | 73% | [1] |
| 2-Iodopyrazine | Stannylated dithiocarbonate | Pd(PPh₃)₄, CuTC, DMF, 60°C | 64% | [6] |
| 2-Chloro-3-stannylpyrazine | 2-Iodo-5-chloropyrazine | Pd(PPh₃)₄, Toluene, Reflux | 62% | [1] |
The Suzuki-Miyaura Coupling: A Popular, Greener Alternative
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to the low toxicity, high stability, and vast commercial availability of boronic acids and their derivatives.[7] It is a powerful tool for pyrazine functionalization, but not without its specific challenges.[8]
Mechanistic Overview
The Suzuki cycle is similar to the Stille cycle but includes a crucial base-mediated activation step. The base coordinates to the boron atom, forming a boronate species ("-ate complex") which is more nucleophilic and competent for the transmetalation step with the Pd(II)-halide complex.[5]
Figure 2. Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.
Challenges and Considerations for Pyrazines
-
Catalyst Inhibition: The lone pairs on the pyrazine nitrogen atoms can coordinate to the palladium center. This coordination can inhibit or completely shut down the catalytic cycle, leading to low or no yield.[9] Specialized, highly active catalyst systems or specific ligands are often required to overcome this issue.[9]
-
Protodeboronation: The pyrazine ring can promote unwanted side reactions, most notably protodeboronation of the boronic acid coupling partner, especially under basic conditions.[9] This decomposition pathway consumes the active nucleophile and reduces the overall yield.
-
High Catalyst Loading: To drive the reaction to completion, particularly with less reactive chloropyrazines, Suzuki couplings can require high catalyst loadings (up to 10 mol%).[1] This is undesirable from both a cost and sustainability perspective, especially in industrial applications.
-
Base Sensitivity: The requisite base can be problematic for substrates bearing base-labile functional groups. While milder bases like K₃PO₄ or Cs₂CO₃ can be used, they may require higher temperatures or longer reaction times.[9]
Experimental Data: Suzuki Coupling on Pyrazine Scaffolds
The following table shows representative examples of Suzuki couplings, illustrating the conditions often required for successful transformations.
| Pyrazine Substrate | Coupling Partner | Catalyst / Conditions | Yield (%) | Reference |
| 2-Chloropyrazine | Phenylboronic acid | Pd(dppb)Cl₂, Na₂CO₃, DME/H₂O, Reflux | 90% | [1] |
| 2-Amino-5-bromopyrazine | 3-Pyridylboronic acid | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 55% | [9] |
| 3-Chloro-2,5-dimethylpyrazine | 4-Tolylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄, Toluene/H₂O, 100°C | 91% | [1] |
| 5-O-Triflyl-3-benzyl-2-aminopyrazine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂, K₂CO₃, Dioxane, 80°C | 84% | [1] |
Head-to-Head Comparison: Stille vs. Suzuki for Pyrazine Chemistry
| Feature | Organotin Reagents (Stille) | Boronic Acids (Suzuki) | The Pyrazine Perspective |
| Reagent Toxicity | High (Major Drawback) | Low (Major Advantage) | Suzuki is strongly preferred for green chemistry and late-stage pharma applications. |
| Reagent Stability | Generally good (air/moisture stable) | Generally good, but susceptible to protodeboronation | Stannanes offer higher stability in challenging reaction media.[1][2] |
| Need for Base | No | Yes (Essential for activation) | Stille's base-free nature is a significant advantage for base-sensitive pyrazines. |
| Functional Group Tolerance | Excellent | Very Good | Stille often has the edge due to its neutral conditions, crucial for complex molecules.[1][4] |
| Catalyst Inhibition | Less common | Common with N-heterocycles | Pyrazine nitrogens are less problematic for the Stille catalytic cycle.[9] |
| Scope | Extremely broad | Extremely broad | Stille can succeed where Suzuki fails for specific, sterically or electronically challenging pyrazine substrates.[6] |
Experimental Protocols
Protocol 1: Stille Coupling of 2-Iodopyrazine with an Organostannane
(Adapted from MDPI, 2023, 11, 188)[6]
This protocol describes the coupling of a halogenated pyrazine with a stannylated coupling partner, using a copper(I) co-catalyst which can accelerate the transmetalation step.
-
Reagent Preparation: In a flame-dried Schlenk flask under an argon atmosphere, add 2-iodopyrazine (1.0 eq), the organostannane partner (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and copper(I)-thiophene-2-carboxylate (CuTC) (1.5 eq).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to achieve a suitable concentration (e.g., 0.1 M).
-
Reaction: Stir the reaction mixture at 60 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyrazine with an Arylboronic Acid
(Adapted from Org. Biomol. Chem., 2013, 11, 3059-3074)[1]
This protocol is a representative example for the coupling of a less reactive chloropyrazine, requiring a robust catalyst system.
-
Reagent Preparation: To an oven-dried flask, add the 2-chloropyrazine derivative (1.0 eq), the arylboronic acid (1.5 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable ligand like SPhos (0.04 eq), and a base such as K₃PO₄ (3.0 eq).
-
Solvent Addition: Add a degassed solvent mixture, typically toluene and water (e.g., 10:1 v/v), to the flask.
-
Reaction: Place the flask under an inert atmosphere (argon or nitrogen) and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography to yield the pure product.
Conclusion: A Strategic Choice for Pyrazine Synthesis
The functionalization of pyrazines via cross-coupling reactions is a cornerstone of modern synthetic chemistry. While the Suzuki-Miyaura reaction offers significant advantages in terms of low toxicity and wide reagent availability, the Stille coupling remains a uniquely powerful and often superior method in this specific chemical space.
The key advantages of organotin reagents—their exceptional functional group tolerance, the stability of the reagents, and the ability to perform reactions under neutral, base-free conditions—directly address the inherent challenges of working with the electron-deficient and potentially coordinating pyrazine ring. For the synthesis of complex, highly functionalized pyrazine-containing targets, or in cases where Suzuki couplings prove sluggish or incompatible, the Stille reaction is not merely an alternative, but an indispensable tool. The judicious choice between these two powerful methods, based on a deep understanding of their respective strengths and weaknesses, will continue to enable the discovery and development of next-generation pyrazine-based molecules.
References
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Štefane, B., & Požgan, F. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11(18), 3059-3074. [Link]
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(2), 1292–1345. [Link]
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Fellner, M., et al. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Inorganics, 11(5), 188. [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 130(48), 16488–16496. [Link]
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Akbari, A., et al. (2022). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions. Organic Chemistry Research, 8(2), 119-166. [Link]
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Teixeira, C., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. Molecules, 25(23), 5565. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition, 46(16), 2768-813. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]
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Teixeira, C., et al. (2020). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. OUCI. [Link]
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ResearchGate. (n.d.). Synthesis of substituted pyrazines from N-allyl malonamides. [Link]
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ResearchGate. (n.d.). Palladium Complexes of N-Heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions — A Synthetic Chemist′s Perspective. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. [Link]
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Asiri, A. M., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules, 26(23), 7351. [Link]
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Wikipedia. (n.d.). Stille reaction. [Link]
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Chemistry LibreTexts. (2023). Stille Coupling. [Link]
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Bao, Z., Chan, W. K., & Yu, L. (1995). Exploration of the Stille Coupling Reaction for the Synthesis of Functional Polymers. Journal of the American Chemical Society, 117(49), 12426–12435. [Link]
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ResearchGate. (n.d.). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. [Link]
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Chen, C. H., et al. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Catalysts, 11(3), 348. [Link]
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Schüßlbauer, C., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(25), 17006-17013. [Link]
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Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704-4734. [Link]
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ResearchGate. (n.d.). Pyrazine Derivative as Supramolecular Host for Immobilization of Palladium Nanoparticles for Efficient Suzuki Coupling. [Link]
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ResearchGate. (n.d.). Coupling outcomes for pyridazines, pyrimidines and pyrazines. [Link]
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Anderson, C. N., et al. (2022). Mechanistic Advantages of Organotin Molecular EUV Photoresists. ACS Applied Materials & Interfaces, 14(4), 5514-5524. [Link]
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Stevens, D. A., et al. (2023). Dual ligand approach increases functional group tolerance in the Pd-catalysed C–H arylation of N-heterocyclic pharmaceuticals. Chemical Science, 14(4), 985-993. [Link]
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Choudhary, D., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds, 42(5), 2243-2270. [Link]
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Das, A., et al. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(18), 5824. [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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Fernandes, C., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(12), 3089. [Link]
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Fábián, L., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]
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Safety Operating Guide
A Senior Scientist's Guide to Personal Protective Equipment and Safe Handling of 2-Chloro-6-(tributylstannyl)pyrazine
As a Senior Application Scientist, my primary objective is to empower you, my fellow researchers, to achieve your scientific goals without compromising safety. The compound 2-Chloro-6-(tributylstannyl)pyrazine is a powerful reagent, likely employed in sophisticated cross-coupling reactions. However, its utility is matched by its significant hazard profile, which is overwhelmingly dictated by the tributyltin (TBT) moiety. This guide is structured to provide a comprehensive, logic-driven framework for its safe handling, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Assessment: Understanding the 'Why' Behind the Protocol
2-Chloro-6-(tributylstannyl)pyrazine is an organotin compound. The toxicity of organotins is primarily determined by the organic groups attached to the tin atom, with tri-substituted compounds like TBT being the most hazardous class.[1][2] Understanding the specific risks is the foundation of a robust safety plan.
Primary Hazards:
-
High Acute Toxicity: Organotin compounds are highly toxic through all primary routes of exposure: inhalation, ingestion, and dermal (skin) contact.[2][3][4] Absorption through the skin is a particularly insidious risk that can be fatal.[3]
-
Systemic Effects: Triorganotins are potent neurotoxins (damaging to the nervous system) and immunotoxins (damaging to the immune system).[2] They are also recognized as endocrine disruptors.[2]
-
Severe Irritation: Direct contact can cause severe irritation and chemical burns to the skin and eyes.[3][4][5] Prolonged or repeated exposure can lead to chronic and serious health damage.[3]
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity | 💀 | Danger | Toxic if swallowed (H301)[3], Harmful in contact with skin (H312)[3] |
| Skin Irritation | ❗ | Danger | Causes skin irritation (H315)[3] |
| Eye Irritation | ❗ | Danger | Causes serious eye irritation (H319)[3] |
| Target Organ Toxicity | ☣️ | Danger | Danger of serious damage to health by prolonged exposure through inhalation and in contact with skin (R48/23/24)[3] |
The Core Protocol: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is non-negotiable. The goal is to create redundant barriers that prevent any possible contact with the chemical. All work must be conducted within a certified chemical fume hood to manage inhalation risks.[1]
| Task Level | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection (in addition to Fume Hood) |
| Weighing/Stock Prep | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles & 8-inch Face Shield | Lab Coat & Chemically Resistant Apron | Not required if conducted properly within a fume hood. |
| Reaction Setup/Transfer | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles & 8-inch Face Shield | Lab Coat & Chemically Resistant Apron | Not required if conducted properly within a fume hood. |
| Work-up/Purification | Double Nitrile or Neoprene Gloves | Chemical Safety Goggles & 8-inch Face Shield | Lab Coat & Chemically Resistant Apron | Not required if conducted properly within a fume hood. |
| Spill Cleanup/Emergency | Heavy-duty Neoprene or Butyl Rubber Gloves | Chemical Safety Goggles & 8-inch Face Shield | Disposable, Chemically Resistant Coveralls | NIOSH-approved respirator with organic vapor cartridge and P100 particulate filter.[1] |
Hand Protection: The Primary Barrier
Your hands are the most likely point of contact.
-
Material Choice: Standard nitrile gloves offer minimal protection. Neoprene or Butyl Rubber gloves are required due to their superior resistance to organometallic compounds.[1]
-
The Rationale for Double-Gloving: This practice provides a critical safety buffer. If the outer glove is compromised or contaminated, it can be removed without exposing the skin. This allows you to exit the contaminated area safely to re-glove.
Eye and Face Protection: Preventing Ocular Exposure
-
Goggles over Glasses: Standard safety glasses do not provide a seal and are insufficient. Chemical safety goggles that form a seal around the eyes are mandatory.[5]
-
Face Shield Necessity: Due to the severe corrosive potential and high toxicity, an 8-inch minimum face shield must be worn over safety goggles whenever handling the liquid compound or solutions.[1] This protects the entire face from splashes during transfers or potential reaction exotherms.
Body Protection: Shielding from Spills and Splashes
-
Lab Coat: A standard, flame-retardant lab coat should always be worn and kept fully fastened.[1]
-
Chemically Resistant Apron: For any procedure involving more than a few milliliters of the compound or its solutions, a chemically resistant apron worn over the lab coat provides an additional layer of protection for the torso.
Respiratory Protection: The Last Line of Defense
The primary engineering control is a certified chemical fume hood , and all manipulations of this compound must occur within it.[1] The sash should be kept as low as possible.[1] A respirator is reserved for emergency situations where the fume hood's containment may be breached.
-
Emergency Use Only: A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge and a P100 (oil-proof) particulate filter is required for responding to spills or equipment failure.[1] Users must be properly fit-tested and trained in its use.
Operational Plan: A Step-by-Step Workflow
1. Designate and Prepare:
- Clearly mark a specific area within a chemical fume hood as the "Organotin Handling Zone."[1]
- Ensure an eyewash station and safety shower are immediately accessible.[5]
- Prepare a dedicated waste container for organotin-contaminated solids (gloves, wipes, etc.) and another for liquid waste.
2. Don PPE:
- Put on all required PPE (lab coat, inner gloves, outer gloves, goggles, face shield) before entering the designated area.
3. Handling the Chemical:
- Perform all transfers over a spill tray to contain any drips.
- Use the smallest quantity of the chemical necessary for the experiment.
- Keep the container tightly closed when not in use.[5][6]
4. Post-Handling:
- Carefully remove the outer gloves first and dispose of them in the designated solid waste container.
- Remove the face shield and goggles.
- Remove the lab coat.
- Remove the inner gloves and dispose of them.
- Immediately wash hands thoroughly with soap and water.[7]
Emergency Protocol: Spill Management
In the event of a spill, a calm and methodical response is critical.
Caption: Organotin Spill Response Workflow.
Decontamination and Disposal: Closing the Loop Safely
Proper decontamination and disposal are critical to prevent cross-contamination and environmental release.
Equipment Decontamination
Glassware and equipment that have come into contact with organotins require a specific oxidative cleaning process before they can be returned to general use.
-
The Bleach Protocol: Soaking contaminated glassware in a commercial bleach solution (sodium hypochlorite) overnight is a highly effective method.[1][8]
-
Causality: The bleach oxidizes the highly toxic tributyltin species to significantly less harmful inorganic tin oxides, which are more easily removed.[8]
-
Procedure:
-
After the reaction, quench any remaining reactive materials appropriately.
-
Rinse the glassware with a suitable organic solvent (e.g., acetone or toluene) to remove the bulk of the residue. This rinse solvent MUST be collected as hazardous organotin liquid waste.[1]
-
Immerse the glassware completely in a designated container filled with undiluted commercial bleach. Let it soak for at least 12 hours.
-
After soaking, the glassware can be washed using standard laboratory procedures (e.g., Alconox and water).
-
-
Waste Management
All materials contaminated with 2-Chloro-6-(tributylstannyl)pyrazine are considered hazardous waste and must be disposed of accordingly.
-
Segregation: Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste: Contaminated gloves, paper towels, absorbent pads, silica gel, etc.[1]
-
Liquid Waste: Reaction mixtures, solvent rinses, and quenched solutions.
-
-
Labeling: All waste containers must be clearly marked with "Hazardous Waste: Organotin Compounds" and a full list of contents.[9]
-
Disposal: Disposal must be handled through your institution's Environmental Health & Safety (EHS) office in strict accordance with local, state, and federal regulations.[7] Never pour organotin waste down the drain.
By integrating these safety protocols and understanding the rationale behind them, you can confidently and safely utilize the synthetic power of 2-Chloro-6-(tributylstannyl)pyrazine in your research.
References
-
Inchem.org. (n.d.). Tributyltin compounds (PIM G018). Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (n.d.). ORGANOTIN COMPOUNDS. CDC Stacks. Retrieved from [Link]
- Acros Organics. (2010). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine. Retrieved from a similar representative SDS for hazardous organic molecules.
-
Royal Society of Chemistry. (n.d.). Stability and storage problems in organotin speciation in environmental samples. RSC Publishing. Retrieved from [Link]
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NSW Environment Protection Authority. (1989). Organotin Waste Materials Chemical Control Order 1989. Retrieved from [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Retrieved from [Link]
-
Department of Climate Change, Energy, the Environment and Water (DCCEEW), Australia. (2022). Organo-tin compounds. Retrieved from [Link]
-
The National Academies Press. (n.d.). Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS). Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
